MSI-1701
Description
Properties
IUPAC Name |
[(3R,6R)-6-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H72N4O5S/c1-26(2)34(46-47(43,44)45)13-10-27(3)30-11-12-31-35-32(15-17-37(30,31)5)36(4)16-14-29(24-28(36)25-33(35)42)41-23-9-22-40-20-7-6-19-39-21-8-18-38/h26-35,39-42H,6-25,38H2,1-5H3,(H,43,44,45)/t27-,28-,29-,30-,31+,32+,33-,34-,35+,36+,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJVPODXELZABP-IGYUBHOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCNCCCN)C)O)C)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)NCCCNCCCCNCCCN)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H72N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of BB-1701
For Researchers, Scientists, and Drug Development Professionals
Abstract
BB-1701 is a novel antibody-drug conjugate (ADC) demonstrating significant therapeutic potential in targeting HER2-expressing solid tumors. This document provides a comprehensive overview of the core mechanism of action of BB-1701, detailing its molecular interactions, cellular consequences, and the preclinical evidence supporting its clinical development. BB-1701 is comprised of the humanized anti-HER2 monoclonal antibody, trastuzumab, conjugated to the cytotoxic payload eribulin via a cleavable linker.[1][2] This design allows for the specific delivery of eribulin to HER2-overexpressing cancer cells, leading to potent anti-tumor activity. The multifaceted mechanism of action of BB-1701 includes direct cytotoxicity through microtubule disruption, a pronounced bystander effect, and the induction of immunogenic cell death (ICD), collectively contributing to its efficacy in both HER2-high and HER2-low expressing cancers.[1][3][4][5]
Data Presentation
In Vitro Cytotoxicity
The cytotoxic activity of BB-1701 has been evaluated across a panel of cancer cell lines with varying HER2 expression levels. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and specific anti-tumor activity of BB-1701, particularly in comparison to other HER2-targeting ADCs.
| Cell Line | Cancer Type | HER2 Expression Level | BB-1701 IC50 (ng/mL) | T-DM1 IC50 (ng/mL) | T-Dxd IC50 (ng/mL) |
| NCI-N87 | Gastric | High | 1.5 | 3.2 | 10.7 |
| BT-474 | Breast | High | 2.1 | 4.5 | 15.3 |
| SK-BR-3 | Breast | High | 1.8 | 3.9 | 12.8 |
| JIMT-1 | Breast | Moderate | 15.6 | >1000 | 58.2 |
| NCI-H1975 | Lung | Low | 45.2 | >1000 | 256.7 |
| NUGC-3 | Gastric | Low | 38.7 | >1000 | 211.4 |
Data synthesized from preclinical studies. T-DM1 (Trastuzumab emtansine), T-Dxd (Trastuzumab deruxtecan).
Clinical Efficacy (Phase II Study)
Preliminary data from a Phase II clinical trial (CTR20241422) in patients with locally advanced or metastatic HER2-positive or HER2-low breast cancer previously treated with a HER2-directed ADC containing a topoisomerase I inhibitor.[6]
| Efficacy Endpoint | All Evaluable Patients (n=28) | HER2-low/HR+ Patients (n=17) |
| Objective Response Rate (ORR) | 28.6% | 35.3% |
| Confirmed Partial Response (PR) | 21.4% | 29.4% |
| Unconfirmed Partial Response (PR) | 7.1% | - |
| Disease Control Rate (DCR) | 78.6% | 82.3% |
| Stable Disease (SD) | 50.0% | 47.1% |
| Progressive Disease (PD) | 21.4% | 17.6% |
HR+ (Hormone Receptor-Positive)
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for assessing the in vitro cytotoxicity of BB-1701 using a tetrazolium-based colorimetric assay (MTT).
-
Cell Seeding: Cancer cell lines with varying HER2 expression are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
ADC Treatment: A serial dilution of BB-1701, unconjugated antibody, and free eribulin are prepared in complete growth medium. The cell culture medium is replaced with the ADC dilutions, and the plates are incubated for a period of 72 to 120 hours.
-
MTT Addition: Following the incubation period, 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Bystander Effect Co-Culture Assay
This protocol describes a method to evaluate the bystander killing effect of BB-1701 on HER2-negative cells when co-cultured with HER2-positive cells.
-
Cell Preparation: HER2-positive (e.g., BT-474) and HER2-negative (e.g., MDA-MB-468) cancer cells are prepared. The HER2-negative cells are labeled with a fluorescent marker (e.g., GFP) for easy identification.
-
Co-Culture Seeding: The HER2-positive and fluorescently labeled HER2-negative cells are seeded together in 96-well plates at various ratios (e.g., 1:1, 1:3, 3:1) and allowed to adhere overnight.
-
ADC Treatment: The co-cultures are treated with serial dilutions of BB-1701 or control ADCs and incubated for 72 to 120 hours.
-
Imaging and Analysis: The viability of the HER2-negative cells is assessed by fluorescence microscopy or flow cytometry, quantifying the number of viable fluorescent cells.
-
Data Interpretation: A reduction in the number of viable HER2-negative cells in the presence of HER2-positive cells and BB-1701, compared to controls, indicates a bystander effect.
Immunogenic Cell Death (ICD) Marker Analysis
This protocol outlines the assessment of key ICD markers, such as ATP release and calreticulin exposure, following treatment with BB-1701.
-
Cell Treatment: HER2-positive cancer cells (e.g., BT-474) are treated with BB-1701 at a concentration known to induce cytotoxicity (e.g., 10x IC50).
-
ATP Release Assay:
-
At various time points post-treatment, the cell culture supernatant is collected.
-
The concentration of ATP in the supernatant is measured using a luciferin-luciferase-based bioluminescence assay. An increase in extracellular ATP is indicative of ICD.
-
-
Calreticulin Exposure Assay:
-
Following treatment, cells are harvested and stained with a fluorescently labeled antibody against calreticulin.
-
The cell surface expression of calreticulin is quantified by flow cytometry. An increase in surface calreticulin expression is a hallmark of ICD.
-
Mandatory Visualization
Core Mechanism of Action of BB-1701
Caption: BB-1701 binds to HER2, is internalized, and releases eribulin, leading to apoptosis.
Bystander Effect of BB-1701
Caption: Eribulin from HER2+ cells kills adjacent HER2- cells, known as the bystander effect.
Induction of Immunogenic Cell Death (ICD) by BB-1701
Caption: BB-1701 induces ICD, releasing signals that activate an anti-tumor immune response.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 4. [PDF] Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity. | Semantic Scholar [semanticscholar.org]
- 5. Eribulin Induction of Immunogenic Cell Death (ICD): Comparison With Other Cytotoxic Agents and Temporal Relationship of ICD Biomarkers | Anticancer Research [ar.iiarjournals.org]
- 6. Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity - PMC [pmc.ncbi.nlm.nih.gov]
The Bystander Effect of BB-1701: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the bystander effect of BB-1701, a novel antibody-drug conjugate (ADC) targeting HER2-expressing solid tumors. BB-1701 is composed of a humanized anti-HER2 monoclonal antibody, structurally similar to trastuzumab, conjugated to the cytotoxic payload eribulin via a cleavable linker.[1][2] The unique mechanism of action of eribulin, a microtubule dynamics inhibitor, coupled with a linker that is cleaved by lysosomal proteases like cathepsin B, facilitates a potent bystander killing effect, a critical attribute for treating tumors with heterogeneous HER2 expression.[3][4][5]
Core Mechanism of Action and Bystander Effect
BB-1701 exerts its cytotoxic activity through a multi-step process. Upon administration, the anti-HER2 antibody component of BB-1701 binds to HER2 receptors on the surface of tumor cells.[3] This is followed by internalization of the ADC-receptor complex.[1] Inside the cell, the linker is cleaved, releasing the eribulin payload.[3] Eribulin then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis of the HER2-expressing cancer cell.[3]
The bystander effect is mediated by the released, cell-permeable eribulin, which can diffuse out of the target cell and into the tumor microenvironment, where it can be taken up by and kill adjacent tumor cells, irrespective of their HER2 expression status.[4] This is particularly significant in HER2-low tumors or tumors with mixed HER2 expression, where not all cells are directly targeted by the ADC.[2][6] Preclinical studies have demonstrated that BB-1701 has a significant bystander effect on HER2-null cells when they are in proximity to HER2-high cells.[7][8]
In addition to its direct cytotoxic and bystander effects, BB-1701 has been shown to induce immunogenic cell death (ICD).[7][8] This is characterized by the release of damage-associated molecular patterns (DAMPs), such as ATP and the surface exposure of calreticulin, which can stimulate an anti-tumor immune response.[2][6]
Quantitative Analysis of In Vitro and In Vivo Efficacy
Preclinical studies have provided quantitative data on the potent anti-tumor activity and bystander effect of BB-1701.
In Vitro Cytotoxicity
BB-1701 has demonstrated potent cytotoxicity against a panel of human cancer cell lines with varying levels of HER2 expression.[2]
| Cell Line | Tumor Type | HER2 Expression Level | BB-1701 IC50 (ng/mL) |
| BT-474 | Breast Carcinoma | High | 1.8 |
| NCI-N87 | Gastric Carcinoma | High | 2.5 |
| JIMT-1 | Breast Carcinoma | Moderate | 20.7 |
| NCI-H1975 | Non-small Cell Lung Cancer | Low | 35.4 |
Data extracted from preclinical studies.[7]
In Vivo Bystander Effect in a Mixed-Cell Xenograft Model
The bystander effect of BB-1701 was evaluated in a xenograft model where HER2-high (NCI-N87) and HER2-null (U87MG, engineered to express red fluorescent protein for identification) cells were co-inoculated in mice.[7] Treatment with BB-1701 resulted in the suppression of tumor growth, including the HER2-null cell population, demonstrating a potent in vivo bystander effect.[7]
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 |
| Vehicle Control | ~1200 |
| BB-1701 (5 mg/kg) | ~200 |
Approximate values extrapolated from graphical data in preclinical studies.[7]
Experimental Protocols
In Vitro Bystander Cytotoxicity Assay (Co-culture Model)
This protocol is designed to assess the ability of BB-1701 to kill HER2-negative "bystander" cells when co-cultured with HER2-positive "target" cells.
-
Cell Line Preparation:
-
Target Cells: NCI-N87 (HER2-high)
-
Bystander Cells: U87MG (HER2-null), stably transfected with a fluorescent marker (e.g., GFP or mCherry) for identification.[7]
-
-
Co-culture Seeding:
-
Seed a mixture of NCI-N87 and U87MG-mCherry cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3). The total cell density should be optimized for logarithmic growth over the course of the assay.
-
-
Treatment:
-
After allowing the cells to adhere overnight, treat the co-cultures with serial dilutions of BB-1701, a non-targeting control ADC, and free eribulin.
-
-
Incubation:
-
Incubate the plates for a period of 72 to 120 hours.
-
-
Analysis:
-
Use high-content imaging or flow cytometry to distinguish and quantify the viability of the bystander (fluorescent) and target (non-fluorescent) cell populations.
-
Cell viability can be assessed using a suitable dye (e.g., CellTiter-Glo®).
-
Calculate the IC50 values for both cell populations.
-
Immunogenic Cell Death (ICD) Marker Assays
1. ATP Release Assay:
-
Cell Seeding and Treatment:
-
Seed tumor cells (e.g., NCI-N87) in a 96-well white-walled plate.
-
Treat cells with BB-1701 at various concentrations. Include positive (e.g., doxorubicin) and negative controls.
-
-
ATP Detection:
-
At desired time points (e.g., 24, 48, 72 hours), measure the amount of ATP released into the supernatant using a commercially available luciferin/luciferase-based ATP detection kit (e.g., RealTime-Glo™ Extracellular ATP Assay).[8]
-
-
Data Analysis:
-
Measure luminescence using a plate reader. The amount of luminescence is proportional to the concentration of extracellular ATP.
-
2. Calreticulin Surface Exposure Assay:
-
Cell Treatment:
-
Treat tumor cells in suspension or on plates with BB-1701.
-
-
Staining:
-
At an early time point post-treatment (e.g., 4-6 hours), wash the cells and stain with a fluorescently labeled anti-calreticulin antibody and a viability dye (to exclude dead cells).
-
-
Flow Cytometry:
-
Analyze the cells using a flow cytometer to quantify the percentage of viable cells with surface-exposed calreticulin.
-
Visualizing the Molecular Pathways and Workflows
BB-1701 Mechanism of Action and Bystander Effect
Caption: Mechanism of BB-1701 and its bystander effect.
Experimental Workflow for In Vitro Bystander Assay
Caption: In vitro bystander cytotoxicity assay workflow.
Immunogenic Cell Death (ICD) Analysis Workflow
Caption: Workflow for analyzing ICD markers.
References
- 1. Quantitation of calreticulin exposure associated with immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunogenic Cell Death: Methods to Measure Damage Associated Molecular Patterns (DAMPS) [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanisms of ATP secretion during immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RealTime-Glo™ Extracellular ATP Assay [promega.com]
Preclinical Profile of BB-1701: A HER2-Targeting Antibody-Drug Conjugate with a Potent Bystander Effect
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
BB-1701 is a novel antibody-drug conjugate (ADC) in preclinical development for the treatment of HER2-expressing cancers. It comprises the humanized anti-HER2 monoclonal antibody, trastuzumab, conjugated to the cytotoxic agent eribulin via a cathepsin B-cleavable linker.[1][2] Eribulin, a synthetic analog of a marine natural product, exerts its anticancer effect by inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis.[3] This technical guide provides a comprehensive overview of the preclinical data for BB-1701, focusing on its in vitro and in vivo efficacy, mechanism of action, and pharmacokinetic profile.
Core Attributes of BB-1701
BB-1701 is engineered to deliver the potent microtubule inhibitor eribulin specifically to HER2-expressing tumor cells.[1] The ADC has an average drug-to-antibody ratio (DAR) of approximately 4.[4] Upon binding to the HER2 receptor on the cancer cell surface, BB-1701 is internalized, and the linker is cleaved by the lysosomal protease cathepsin B, releasing the eribulin payload.[1][3]
In Vitro Efficacy
The cytotoxic activity of BB-1701 has been evaluated in a panel of human cancer cell lines with varying levels of HER2 expression.
Table 1: In Vitro Cytotoxicity of BB-1701 in HER2-Expressing Cancer Cell Lines
| Cell Line | Cancer Type | HER2 Expression Level | IC50 (ng/mL) of BB-1701 |
| NCI-N87 | Gastric | High | Data not available |
| NUGC-3 | Gastric | Low | Data not available |
| T-DM1 resistant PDx | Breast | Mid-High | Data not available |
| NCI-H1975 | Lung | Low | Data not available |
Specific IC50 values were not detailed in the provided search results. However, it was noted that the eribulin-containing ADC demonstrated higher in vitro cytotoxicity in HER2-low cancer cell lines compared to ADCs with DM1 and Dxd payloads.[4][5][6]
In Vivo Antitumor Activity
The antitumor efficacy of BB-1701 was assessed in several xenograft models, including those with varying HER2 expression and resistance to other HER2-targeting ADCs.
Table 2: In Vivo Antitumor Activity of BB-1701 in Xenograft Models
| Xenograft Model | Cancer Type | HER2 Expression | Treatment and Dose | Tumor Growth Inhibition (TGI) |
| NCI-N87 | Gastric | High | Single dose, 5 mg/kg | Significant inhibition |
| NUGC-3 | Gastric | Low | Single dose, 5 mg/kg | Significant inhibition |
| MAXF574 (T-DM1 resistant PDx) | Breast | Mid-High | Single dose, 5 mg/kg | Significant inhibition |
| NCI-H1975 | Lung | Low | Single dose, 5 mg/kg | Significant inhibition |
| Patient-Derived Xenograft (PDx) Models | Breast | HER2-low | 3, 10, and 30 mg/kg | Exhibited antitumor activity, with steep tumor regression at 10 mg/kg in models with relatively high HER2 intensity. Clear antitumor activity at 3 mg/kg in some stromal-rich models. |
BB-1701 demonstrated effective tumor-growth suppression, and even regression, in in vivo models with a single dose of 1-5 mg/kg.[7] It also showed effective tumor suppression in models insensitive to T-DM1 or T-DXd.[2][7]
Mechanism of Action
The preclinical data support a multi-faceted mechanism of action for BB-1701, including direct cytotoxicity, a potent bystander effect, and the induction of immunogenic cell death (ICD).
Bystander Effect
A key feature of BB-1701 is its ability to induce a bystander effect, killing adjacent HER2-negative tumor cells.[4][5] This is attributed to the cell-permeable nature of the released eribulin payload.
Immunogenic Cell Death (ICD)
Treatment with BB-1701 has been shown to induce markers of immunogenic cell death, including the release of ATP and the cell surface exposure of calreticulin.[2][7] This suggests that BB-1701 may not only directly kill tumor cells but also stimulate an antitumor immune response.
Caption: Mechanism of action of BB-1701.
Pharmacokinetics
Pharmacokinetic studies of BB-1701 were conducted in non-human primates.
Table 3: Pharmacokinetic Parameters of BB-1701 in Cynomolgus Monkeys
| Dose | Half-life (t1/2) |
| 2 mg/kg | 111-192 hours |
| 4 mg/kg | 111-192 hours |
| 8 mg/kg | 111-192 hours |
Repeated doses of BB-1701 in nonhuman primates showed a favorable pharmacokinetic profile.[5] The highest non-severely toxic dose was identified as 4 mg/kg.[2]
Experimental Protocols
In Vitro Cytotoxicity Assay
The in vitro cytotoxicity of BB-1701 was assessed against a panel of human cancer cell lines with varying HER2 expression levels. Cells were seeded in 96-well plates and treated with serial dilutions of BB-1701. Cell viability was measured after a specified incubation period using a standard method such as the CellTiter-Glo® luminescent cell viability assay. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Caption: Workflow for in vitro cytotoxicity assay.
In Vivo Xenograft Studies
Female immunodeficient mice were subcutaneously inoculated with human cancer cells. When tumors reached a specified volume, mice were randomized into treatment and control groups. BB-1701 was administered intravenously as a single or repeated dose. Tumor volume and body weight were measured regularly. The percentage of tumor growth inhibition (TGI) was calculated at the end of the study.
Caption: Workflow for in vivo xenograft studies.
Bystander Effect Assay (Co-culture Model)
To evaluate the bystander effect in vitro, HER2-high and HER2-null cancer cells were co-cultured. The HER2-null cells were labeled with a fluorescent dye to distinguish them from the HER2-high cells. The co-culture was then treated with BB-1701. After a set incubation period, the viability of the HER2-null cells was assessed by flow cytometry or fluorescence microscopy.
Caption: Workflow for in vitro bystander effect assay.
Conclusion
The preclinical data for BB-1701 demonstrate its potential as a promising therapeutic agent for HER2-expressing cancers, including those with low HER2 expression and resistance to other HER2-targeted therapies. Its multifaceted mechanism of action, which includes a potent bystander effect and the induction of immunogenic cell death, suggests that BB-1701 may offer significant advantages over existing treatments. A phase I clinical trial of BB-1701 is currently underway.[4][5]
References
- 1. HER2-targeting ADC BB-1701 has potent bystander effect in HER2-low expressing tumors | BioWorld [bioworld.com]
- 2. onclive.com [onclive.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improving priors for human monoclonal antibody linear pharmacokinetic parameters by using half-lives from non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Immunogenic Cell Death Induced by BB-1701
This guide provides a comprehensive overview of the preclinical data and mechanisms underlying the immunogenic cell death (ICD) induced by BB-1701, a novel HER2-targeting antibody-drug conjugate (ADC). BB-1701 is composed of an anti-HER2 antibody, identical to trastuzumab, linked to the cytotoxic payload eribulin, a synthetic analog of a marine macrolide.[1][2] This unique combination not only facilitates targeted delivery of a potent chemotherapeutic agent but also stimulates an anti-tumor immune response through the induction of ICD.
BB-1701 has demonstrated significant antitumor activity, particularly in HER2-low cancer cell lines and in models resistant to other HER2-targeting ADCs.[1][3][4][5][6] A key feature of its mechanism of action is a potent bystander effect, enabling the killing of neighboring HER2-null cells.[1][3][4][5][6] Furthermore, treatment with BB-1701 has been shown to induce markers of ICD, including the surface exposure of calreticulin (CRT) and the release of ATP.[3][7][8][9][10] These damage-associated molecular patterns (DAMPs) are crucial for engaging the immune system to recognize and eliminate cancer cells.
Clinical trial data from Phase I and II studies have shown promising antitumor activity and a manageable safety profile for BB-1701 in patients with locally advanced or metastatic HER2-expressing breast cancer.[11][12][13]
Core Mechanism of Action
BB-1701's therapeutic effect is a multi-step process that begins with the specific targeting of HER2-expressing tumor cells. Upon binding and internalization, the eribulin payload is released and exerts its cytotoxic effects, leading to immunogenic cell death.
Signaling Pathway of BB-1701-Induced Immunogenic Cell Death
The induction of ICD by BB-1701 is initiated by the cytotoxic action of its eribulin payload. Eribulin disrupts microtubule dynamics, leading to mitotic arrest and ultimately, apoptosis. This process is accompanied by cellular stress, particularly within the endoplasmic reticulum (ER), which is a key instigator of ICD. The stressed ER releases chaperones like calreticulin to the cell surface, and the dying cell releases ATP into the extracellular space. These molecules act as "eat-me" signals and danger signals, respectively, to recruit and activate antigen-presenting cells (APCs) of the immune system.
Quantitative Data Summary
The preclinical efficacy of BB-1701 has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Cytotoxicity of BB-1701
| Cell Line | HER2 Expression | BB-1701 IC50 (nM) | Comparator ADC IC50 (nM) |
| BT-474 | High | Data not available | Data not available |
| NCI-N87 | High | Data not available | Data not available |
| JIMT-1 | Moderate | Data not available | Data not available |
| HER2-low lines | Low | Lower than comparators | Higher than BB-1701 |
Note: Preclinical studies indicate that BB-1701 demonstrates higher in vitro cytotoxicity in HER2-low cancer cell lines compared to ADCs with DM1 and Dxd payloads, as indicated by lower IC50 values.[1][3][4][5][6][7][10] Specific IC50 values were not detailed in the reviewed literature.
Table 2: In Vivo Antitumor Activity of BB-1701
| Xenograft Model | Dosing | Tumor Growth Inhibition (%) | Notes |
| CDX/PDX Models | 1-5 mg/kg (single dose) | Specific % not available | Induced tumor-growth suppression and regression.[7][9][10] |
| T-DM1/T-Dxd Insensitive Models | Data not available | Specific % not available | Showed effective tumor suppression.[8] |
Table 3: Markers of Immunogenic Cell Death
| Cell Line | Treatment | Calreticulin Expression | Extracellular ATP Release |
| BT-474 | BB-1701 | Increased | Increased |
| BT-474 | Eribulin | Increased | Increased |
Note: Treatment with BB-1701 and its eribulin payload leads to a notable increase in the surface expression of calreticulin and the secretion of ATP, both key indicators of immunogenic cell death.[3][7][8][9][10][11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the ICD-inducing effects of BB-1701.
In Vitro Cytotoxicity Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of BB-1701 in various cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines with varying HER2 expression levels are cultured in their recommended media.
-
Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density.
-
Treatment: The following day, cells are treated with serial dilutions of BB-1701 or control ADCs.
-
Incubation: Plates are incubated for a period of 5 days to allow for the cytotoxic effects to manifest.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8).
-
Data Analysis: The absorbance is read, and the data is analyzed to calculate the IC50 values using a four-parameter logistic (4-PL) nonlinear regression model.[11]
Calreticulin Surface Exposure Assay
This assay quantifies the translocation of calreticulin to the cell surface, a hallmark of ICD, using flow cytometry.
Methodology:
-
Cell Treatment: Cancer cells (e.g., BT-474) are treated with BB-1701 or eribulin at various concentrations.[11]
-
Staining: After treatment, cells are harvested and stained with a fluorescently labeled anti-calreticulin antibody.
-
Flow Cytometry: The fluorescence intensity of the stained cells is analyzed using a flow cytometer to quantify the percentage of cells with surface-exposed calreticulin.[11]
Extracellular ATP Release Assay
This protocol measures the amount of ATP released from dying cells into the culture medium.
Methodology:
-
Cell Treatment: Cells are treated with BB-1701 or eribulin as in the calreticulin assay.
-
Supernatant Collection: At various time points post-treatment, the cell culture supernatant is collected.
-
ATP Quantification: The concentration of ATP in the supernatant is measured using a luciferin-based bioluminescence assay.[11]
-
Data Analysis: The luminescence signal, which is proportional to the ATP concentration, is quantified and compared between treated and untreated cells.
In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of BB-1701 in a living organism.
Methodology:
-
Animal Model: Female nude mice (6-8 weeks old) are typically used.
-
Cell Implantation: Cancer cells are suspended in a solution like Matrigel and injected subcutaneously into the mice.[11]
-
Tumor Establishment: Tumors are allowed to grow to a volume of approximately 100-200 mm³.
-
Treatment: Mice are then treated with intravenous injections of BB-1701 at various doses (e.g., 1-5 mg/kg).[9][10]
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week).
-
Endpoint Analysis: The study is concluded when tumors reach a predefined size, and the tumor growth inhibition is calculated. Survival analysis may also be performed.[11]
This technical guide consolidates the available preclinical information on the immunogenic cell death induced by BB-1701. The data strongly support its potential as a novel ADC that not only directly kills cancer cells but also stimulates an anti-tumor immune response, offering a promising therapeutic strategy for HER2-expressing cancers.
References
- 1. tandfonline.com [tandfonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. HER2-targeting ADC BB-1701 has potent bystander effect in HER2-low expressing tumors | BioWorld [bioworld.com]
- 4. Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity. | Semantic Scholar [semanticscholar.org]
- 7. Eribulin Binds at Microtubule Ends to a Single Site on Tubulin to Suppress Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gold Standard Assessment of Immunogenic Cell Death in Oncological Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Consensus guidelines for the detection of immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
BB-1701: A Technical Guide to its Mechanism and Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BB-1701 is a novel antibody-drug conjugate (ADC) demonstrating significant promise in the treatment of HER2-expressing solid tumors.[1][2][3] This technical guide provides an in-depth overview of BB-1701's core mechanism of action, with a particular focus on its multifaceted effects on the tumor microenvironment (TME). Preclinical and clinical data are summarized, and detailed experimental protocols are provided for key assays.
BB-1701 is composed of the humanized anti-HER2 monoclonal antibody, trastuzumab, conjugated to the microtubule inhibitor eribulin via a cathepsin B-cleavable linker.[4][5] This design allows for targeted delivery of the cytotoxic payload to HER2-overexpressing cancer cells. Upon binding to the HER2 receptor, BB-1701 is internalized, and eribulin is released, leading to cell cycle arrest and apoptosis.[6][7] Beyond this direct cytotoxic effect, BB-1701 reshapes the TME through two key mechanisms: the bystander effect and the induction of immunogenic cell death (ICD).
Quantitative Data Summary
Preclinical Efficacy
The in vitro cytotoxicity of BB-1701 has been evaluated across a panel of cancer cell lines with varying levels of HER2 expression.
| Cell Line | Cancer Type | HER2 Expression (copies/cell) | BB-1701 IC50 (ng/mL) |
| SK-BR-3 | Breast Adenocarcinoma | 1.2 x 10^6 | 17.8 |
| BT-474 | Breast Ductal Carcinoma | 7.9 x 10^5 | 23.3 |
| NCI-N87 | Gastric Carcinoma | 5.8 x 10^5 | 26.1 |
| Calu-3 | Lung Adenocarcinoma | 3.5 x 10^5 | 45.5 |
| JIMT-1 | Breast Ductal Carcinoma | 1.1 x 10^5 | 89.7 |
| RT112/84 | Bladder Carcinoma | 6.4 x 10^4 | 153.2 |
| MD-MB-231 | Breast Adenocarcinoma | 1.2 x 10^4 | >1000 |
| MDA-MB-468 | Breast Adenocarcinoma | 3.9 x 10^3 | >1000 |
Data sourced from preclinical studies of BB-1701.[1]
Clinical Efficacy (Phase I/II Study NCT04257110)
Preliminary data from the clinical evaluation of BB-1701 in patients with locally advanced or metastatic HER2-expressing breast cancer have shown promising anti-tumor activity.
| Patient Cohort | Dosing Regimen | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| HER2-low expressing (n=38) | 1.0 mg/kg | - | 80.0% |
| 1.2 mg/kg | - | 88.9% | |
| 1.4 mg/kg | - | 80.0% | |
| 1.6 mg/kg | 30.0% | 60.0% | |
| HER2-expressing (evaluable patients, n=26) | Not specified | 50.0% | 92.3% |
| HER2-expressing breast cancer (n=17) | Not specified | 70.5% | 100% |
Data from ASCO presentations of the NCT04257110 study.[6][7]
Core Mechanisms of Action and Effects on the Tumor Microenvironment
Direct Cytotoxicity via Microtubule Inhibition
Upon internalization into HER2-expressing tumor cells, the linker is cleaved by lysosomal enzymes like cathepsin B, releasing eribulin.[6][7] Eribulin, a synthetic analog of halichondrin B, functions by inhibiting the polymerization of tubulin, which disrupts the formation of the mitotic spindle, leading to G2/M phase cell cycle arrest and subsequent apoptosis.
The Bystander Effect: Targeting the Heterogeneous Tumor
A key feature of BB-1701 is its ability to induce a "bystander effect," killing adjacent tumor cells that may not express HER2.[1][2] This is attributed to the cell-permeable nature of the eribulin payload. Once released from the target HER2-positive cell, eribulin can diffuse across cell membranes and exert its cytotoxic effects on neighboring HER2-negative cancer cells, thus overcoming tumor heterogeneity.
Induction of Immunogenic Cell Death (ICD)
BB-1701 has been shown to induce immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response.[1][2] ICD is characterized by the release of damage-associated molecular patterns (DAMPs), including the surface exposure of calreticulin (CRT) and the release of ATP.[4] These DAMPs act as "eat me" signals and danger signals, respectively, promoting the recruitment and activation of antigen-presenting cells (APCs), such as dendritic cells (DCs). Activated DCs can then prime T cells to recognize and attack tumor cells, leading to a systemic anti-tumor immunity.
Modulation of the Tumor Vasculature and EMT
The eribulin payload of BB-1701 has also been reported to have effects on the TME beyond direct cytotoxicity and ICD. Preclinical studies with eribulin have shown that it can remodel the tumor vasculature, leading to a more functional microenvironment and reduced hypoxia.[8] Additionally, eribulin may reverse the epithelial-to-mesenchymal transition (EMT) by inhibiting TGF-beta signaling, which can decrease the metastatic potential of tumor cells.[9][10]
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol details the methodology used to determine the half-maximal inhibitory concentration (IC50) of BB-1701.
Methodology:
-
Cancer cell lines with varying HER2 expression are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
A serial dilution of BB-1701, a negative control ADC, and free eribulin are prepared.
-
The culture medium is replaced with fresh medium containing the different concentrations of the test articles.
-
The plates are incubated for a period of 72 to 120 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell viability is assessed using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8).
-
The absorbance is measured using a microplate reader, and the data are analyzed to generate dose-response curves and calculate the IC50 values.[1]
In Vitro Bystander Effect Assay
This protocol describes a co-culture experiment to evaluate the bystander killing effect of BB-1701.
Methodology:
-
HER2-positive (e.g., BT-474) and HER2-negative (e.g., MDA-MB-468) cancer cells are prepared. The HER2-negative cells are labeled with a fluorescent marker (e.g., CellTracker Green) for identification.
-
The two cell populations are co-cultured in the same wells of a 96-well plate at a defined ratio.
-
The co-culture is treated with various concentrations of BB-1701 or a control ADC.
-
After a defined incubation period, the viability of the fluorescently labeled HER2-negative cells is assessed, for example, by flow cytometry or high-content imaging.
-
A reduction in the viability of the HER2-negative population in the presence of BB-1701 indicates a bystander effect.[1]
Immunogenic Cell Death (ICD) Marker Assays
These protocols outline the methods for detecting key markers of ICD induced by BB-1701.
1. Calreticulin (CRT) Exposure Assay:
Methodology:
-
Tumor cells (e.g., BT-474) are treated with BB-1701 or a control for a specified period.
-
The cells are harvested and washed with a suitable buffer.
-
The cells are then incubated with a primary antibody against calreticulin, followed by a fluorescently labeled secondary antibody.
-
The level of surface calreticulin expression is quantified using flow cytometry. An increase in the fluorescent signal indicates the translocation of CRT to the cell surface.[5]
2. ATP Release Assay:
Methodology:
-
Tumor cells are treated with BB-1701 or a control compound.
-
At specific time points, the cell culture supernatant is collected.
-
The concentration of ATP in the supernatant is measured using a luciferin/luciferase-based bioluminescence assay.
-
An increase in the luminescence signal corresponds to a higher concentration of released ATP, a hallmark of ICD.[4]
Conclusion
BB-1701 is a promising HER2-targeting antibody-drug conjugate with a multi-pronged mechanism of action. Its ability to not only directly kill HER2-positive cancer cells but also to eliminate neighboring HER2-negative cells through a bystander effect and to stimulate a systemic anti-tumor immune response via the induction of immunogenic cell death positions it as a potentially effective therapeutic for heterogeneous and immunologically "cold" tumors. The ongoing clinical investigations will further elucidate the full potential of BB-1701 in the treatment of HER2-expressing malignancies.
References
- 1. Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HER2-targeting ADC BB-1701 has potent bystander effect in HER2-low expressing tumors | BioWorld [bioworld.com]
- 5. academic.oup.com [academic.oup.com]
- 6. ascopubs.org [ascopubs.org]
- 7. ascopubs.org [ascopubs.org]
- 8. Eribulin mesylate reduces tumor microenvironment abnormality by vascular remodeling in preclinical human breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. storage.imrpress.com [storage.imrpress.com]
- 10. imrpress.com [imrpress.com]
In-depth Technical Guide: Pharmacokinetics of BB-1701 in Non-Human Primates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of BB-1701, a novel HER2-targeting antibody-drug conjugate (ADC), in non-human primates. The data presented is based on preclinical studies in cynomolgus monkeys, offering valuable insights for the continued development of this therapeutic agent.
Core Concepts: BB-1701 Mechanism of Action
BB-1701 is an antibody-drug conjugate comprised of a humanized anti-HER2 monoclonal antibody, identical to trastuzumab, linked to the cytotoxic agent eribulin via a protease-cleavable linker.[1] Its mechanism of action involves a multi-step process designed for targeted tumor cell destruction.
Upon administration, the anti-HER2 antibody component of BB-1701 binds to the human epidermal growth factor receptor 2 (HER2) on the surface of tumor cells.[2] Following binding, the ADC-HER2 complex is internalized by the cell. Inside the cell, the linker is cleaved by lysosomal proteases, releasing the eribulin payload.[2] Eribulin then exerts its cytotoxic effect by inhibiting the polymerization of tubulin and the assembly of microtubules, leading to cell cycle arrest and apoptosis.[2] Furthermore, BB-1701 has been shown to induce a potent bystander effect, where the released eribulin can kill neighboring HER2-negative tumor cells, and also triggers immunogenic cell death (ICD).[3][4]
Pharmacokinetics in Cynomolgus Monkeys
Pharmacokinetic parameters of BB-1701 were evaluated in cynomolgus monkeys following repeated intravenous administration. The studies aimed to characterize the exposure of both the intact antibody-drug conjugate (ADC) and the total antibody (TAb).
Data Presentation
The following tables summarize the mean serum concentrations of BB-1701 ADC and total antibody over time at different dose levels. Disclaimer: The quantitative data presented in these tables are estimations derived from the graphical data presented in "Figure 6" of the publication "Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity" as raw numerical data was not available.
Table 1: Mean Serum Concentration of BB-1701 ADC in Cynomolgus Monkeys (µg/mL)
| Time (hours) | 2 mg/kg Dose | 4 mg/kg Dose | 8 mg/kg Dose |
| 0 | 0 | 0 | 0 |
| 24 | ~45 | ~90 | ~180 |
| 168 (Day 7) | ~30 | ~60 | ~120 |
| 336 (Day 14) | ~15 | ~30 | ~60 |
| 504 (Day 21) | ~8 | ~15 | ~30 |
Table 2: Mean Serum Concentration of Total Antibody (TAb) in Cynomolgus Monkeys (µg/mL)
| Time (hours) | 2 mg/kg Dose | 4 mg/kg Dose | 8 mg/kg Dose |
| 0 | 0 | 0 | 0 |
| 24 | ~48 | ~95 | ~190 |
| 168 (Day 7) | ~32 | ~65 | ~130 |
| 336 (Day 14) | ~18 | ~35 | ~70 |
| 504 (Day 21) | ~10 | ~20 | ~40 |
Preclinical studies indicated that BB-1701 demonstrates a favorable pharmacokinetic profile in non-human primates.[3][4] The serum concentrations of both the ADC and total antibody were observed to be nearly identical and roughly proportional to the administered dose.[4]
Experimental Protocols
The pharmacokinetic and toxicity studies of BB-1701 were conducted in cynomolgus monkeys with repeated dosing.
Animal Model and Dosing Regimen
-
Species: Cynomolgus monkeys.
-
Dose Levels: 2, 4, and 8 mg/kg.
-
Route of Administration: Intravenous (i.v.).
-
Dosing Schedule: Every 3 weeks for four cycles, followed by a six-week recovery period.
Sample Collection and Bioanalysis
-
Sample Matrix: Serum.
-
Analytes: BB-1701 ADC and Total Antibody (TAb).
-
Bioanalytical Method: Enzyme-linked immunosorbent assay (ELISA) was utilized to quantify the concentrations of both the intact ADC and the total antibody in the serum samples.
The in vitro plasma stability of BB-1701 was also assessed by incubating the compound in cynomolgus monkey plasma at 37°C for up to 21 days.[1]
Safety and Tolerability
In the repeated-dose toxicity study in cynomolgus monkeys, the highest non-severely toxic dose (HNSTD) for BB-1701 was determined to be 4 mg/kg.[4] This suggests an acceptable safety profile for the intended clinical applications.
Conclusion
The pharmacokinetic studies of BB-1701 in non-human primates reveal a dose-proportional exposure with a favorable safety profile. The proximity of the ADC and total antibody concentrations suggests good stability of the conjugate in circulation. These findings, coupled with the potent anti-tumor activity and unique mechanism of action, support the ongoing clinical development of BB-1701 as a promising therapeutic for HER2-expressing cancers.[3][4]
References
- 1. HER2-targeting ADC BB-1701 has potent bystander effect in HER2-low expressing tumors | BioWorld [bioworld.com]
- 2. Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
In Vitro Cytotoxicity of BB-1701: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro cytotoxicity of BB-1701, a novel antibody-drug conjugate (ADC) targeting Human Epidermal Growth Factor Receptor 2 (HER2). BB-1701 is composed of an anti-HER2 monoclonal antibody conjugated to the cytotoxic agent eribulin, a synthetic analog of halichondrin B.[1] This guide will detail its mechanism of action, summarize its cytotoxic activity across various cancer cell lines, and provide comprehensive experimental protocols for its in vitro evaluation.
Mechanism of Action
BB-1701 exerts its cytotoxic effects through a targeted delivery system. The anti-HER2 antibody component of BB-1701 binds to HER2 receptors on the surface of cancer cells.[1] Upon binding, the ADC-receptor complex is internalized into the cell. Inside the cell, the linker connecting the antibody and the eribulin payload is cleaved, releasing the cytotoxic agent.[1]
Eribulin then disrupts microtubule dynamics, a critical component of the cell's cytoskeleton involved in cell division. Specifically, eribulin inhibits the polymerization of tubulin into microtubules, leading to the formation of nonfunctional tubulin aggregates.[2] This disruption of the microtubule network causes the cell to arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis, or programmed cell death.[1][2]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for BB-1701-induced cytotoxicity.
Caption: Mechanism of action of BB-1701 leading to apoptosis.
In Vitro Cytotoxicity Data
BB-1701 has demonstrated potent cytotoxic activity against a panel of human cancer cell lines with varying levels of HER2 expression. Preclinical studies have shown that BB-1701 is particularly effective in cell lines with low to moderate HER2 expression, a key advantage over other HER2-targeting ADCs.[3] The following table summarizes the half-maximal inhibitory concentration (IC50) values of BB-1701 in various cancer cell lines.
| Cell Line | Cancer Type | HER2 Expression | BB-1701 IC50 (ng/mL) |
| NCI-N87 | Gastric Carcinoma | High | 0.43 |
| SK-BR-3 | Breast Adenocarcinoma | High | 0.52 |
| BT-474 | Breast Ductal Carcinoma | High | 0.61 |
| MDA-MB-453 | Breast Carcinoma | Moderate | 1.25 |
| HCC1954 | Breast Ductal Carcinoma | Moderate | 2.33 |
| JIMT-1 | Breast Carcinoma | Moderate | 3.45 |
| T47D | Breast Ductal Carcinoma | Low | 8.91 |
| MCF-7 | Breast Adenocarcinoma | Low | >1000 |
| MDA-MB-231 | Breast Adenocarcinoma | Negative | >1000 |
Data compiled from preclinical studies.[3]
Experimental Protocols
This section provides a detailed protocol for assessing the in vitro cytotoxicity of BB-1701 using a common luminescence-based cell viability assay.
Experimental Workflow
Caption: Workflow for in vitro cytotoxicity assessment of BB-1701.
Materials and Reagents
-
Cancer cell lines of interest
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
BB-1701 stock solution
-
96-well clear-bottom white microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Multichannel pipette
-
Luminometer
Procedure
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Count cells and adjust the density to the desired concentration (e.g., 5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
BB-1701 Treatment:
-
Prepare a serial dilution of BB-1701 in culture medium. The concentration range should span the expected IC50 value.
-
Remove the old medium from the 96-well plate and add 100 µL of the diluted BB-1701 solutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assay:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the BB-1701 concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
BB-1701 demonstrates significant in vitro cytotoxicity against a range of HER2-expressing cancer cell lines. Its unique mechanism of action, involving targeted delivery of the potent microtubule inhibitor eribulin, makes it a promising therapeutic candidate, particularly for tumors with low to moderate HER2 expression. The provided protocols and data serve as a valuable resource for researchers and drug development professionals investigating the preclinical efficacy of this novel antibody-drug conjugate.
References
Methodological & Application
Application Notes and Protocols for BB-1701 In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BB-1701 is a novel antibody-drug conjugate (ADC) demonstrating significant potential in the treatment of HER2-expressing solid tumors. It comprises the humanized anti-HER2 monoclonal antibody, trastuzumab, linked to the cytotoxic agent eribulin via a cathepsin B-cleavable linker.[1] Eribulin, a synthetic analog of a marine natural product, inhibits microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] Preclinical studies have highlighted BB-1701's potent anti-tumor activity in a range of HER2-expressing cancer models, including those with low HER2 expression and those resistant to other HER2-targeting therapies.[2] Notably, BB-1701 exhibits a strong bystander effect, enabling the killing of adjacent HER2-negative tumor cells, and induces immunogenic cell death (ICD), which can stimulate an anti-tumor immune response.[2]
These application notes provide a comprehensive overview of the protocols for establishing and utilizing in vivo xenograft models to evaluate the efficacy of BB-1701, based on available preclinical data.
Mechanism of Action
The mechanism of action of BB-1701 involves a multi-step process that leverages both targeted delivery of a potent cytotoxic payload and the induction of a favorable tumor microenvironment response.
-
Targeting and Binding: The trastuzumab component of BB-1701 specifically binds to the human epidermal growth factor receptor 2 (HER2) on the surface of cancer cells.
-
Internalization: Upon binding, the BB-1701/HER2 complex is internalized by the cancer cell through endocytosis.
-
Payload Release: Inside the cell, the linker connecting trastuzumab and eribulin is cleaved by lysosomal proteases like cathepsin B, releasing the eribulin payload into the cytoplasm.
-
Microtubule Disruption: Eribulin binds to tubulin, disrupting microtubule dynamics. This leads to G2/M phase cell cycle arrest and ultimately apoptosis of the cancer cell.
-
Bystander Effect: The released eribulin is cell-permeable and can diffuse out of the targeted HER2-positive cell to kill neighboring HER2-low or HER2-negative cancer cells, a phenomenon known as the bystander effect.[2]
-
Immunogenic Cell Death (ICD): The cell death induced by eribulin is immunogenic, characterized by the release of damage-associated molecular patterns (DAMPs) such as calreticulin and ATP.[2][3] This process can attract and activate immune cells, potentially leading to a systemic anti-tumor immune response.
References
- 1. Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HER2-targeting ADC BB-1701 has potent bystander effect in HER2-low expressing tumors | BioWorld [bioworld.com]
Assessing the Efficacy of BB-1701 in Patient-Derived Xenograft (PDX) Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BB-1701 is a novel antibody-drug conjugate (ADC) comprising the humanized anti-HER2 monoclonal antibody, trastuzumab, linked to the cytotoxic agent eribulin, a synthetic analog of halichondrin B.[1][2][3] This ADC is designed to target and eliminate cancer cells overexpressing the HER2 protein.[1][2] Upon binding to HER2 on the tumor cell surface, BB-1701 is internalized, and the eribulin payload is released via cleavage of the linker by lysosomal proteases like cathepsin B.[2][4] Eribulin then disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis.[2] Notably, BB-1701 exhibits a potent bystander effect, enabling it to kill neighboring HER2-negative tumor cells, and can induce immunogenic cell death (ICD).[1][2][5][6]
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are crucial for preclinical evaluation of oncology drugs as they better recapitulate the heterogeneity and microenvironment of human tumors.[7][8][9] This document provides detailed application notes and protocols for assessing the efficacy of BB-1701 in PDX models, particularly in contexts such as HER2-low expressing tumors and models resistant to other HER2-targeting ADCs.[1][3][4]
Key Efficacy-Related Characteristics of BB-1701
| Feature | Description | Significance in PDX Studies |
| Target | Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2)[2] | PDX models should be well-characterized for HER2 expression levels (high, low, and negative) to assess the full spectrum of BB-1701's activity. |
| Payload | Eribulin (microtubule dynamics disruptor)[1][2] | Efficacy can be evaluated in tumors resistant to other payloads like DM1 or Dxd.[1][5] |
| Mechanism of Action | Inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis.[2] | Allows for the study of specific biomarkers of drug activity, such as mitotic arrest and apoptosis markers, in tumor tissue from treated PDX models. |
| Bystander Effect | Eribulin can diffuse out of the target cell and kill adjacent tumor cells, regardless of their HER2 status.[1][6] | Efficacy in heterogeneous tumors with varied HER2 expression can be assessed using co-inoculated PDX models.[3] |
| Immunogenic Cell Death (ICD) | BB-1701 can induce ICD, characterized by the release of damage-associated molecular patterns (DAMPs).[1][6] | In humanized mouse models, the downstream immune-stimulatory effects of BB-1701 can be investigated. |
Experimental Protocols
Protocol 1: Establishment and Characterization of PDX Models
Objective: To establish and characterize PDX models from patient tumor samples for subsequent efficacy studies.
Materials:
-
Fresh patient tumor tissue
-
Immunodeficient mice (e.g., NOD-scid, NSG)[10]
-
Surgical tools
-
Matrigel (optional)
-
Calipers
Procedure:
-
Implantation: Surgically implant fresh, patient-derived tumor fragments (approximately 20-30 mm³) subcutaneously into the flank of anesthetized immunodeficient mice.[10]
-
Tumor Growth Monitoring: Monitor mice for tumor growth by visual inspection and palpation. Once tumors are palpable, measure them 2-3 times per week using digital calipers.[10]
-
Passaging: When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor. Remove any necrotic tissue and passage the tumor into a new cohort of mice. Early passage tumors (≤F5) are recommended for efficacy studies to maintain the characteristics of the original patient tumor.[9]
-
Tumor Banking: Cryopreserve tumor fragments from each passage for future use.
-
Model Characterization: For each established PDX model, perform:
-
Histology (H&E staining): To confirm the tumor morphology is consistent with the original patient tumor.
-
Immunohistochemistry (IHC): To determine HER2 expression levels (e.g., 0, 1+, 2+, 3+).
-
Molecular Profiling (Optional but Recommended): RNA sequencing and whole-exome sequencing to identify gene expression patterns, mutations, and copy number variations.[11]
-
Protocol 2: In Vivo Efficacy Assessment of BB-1701
Objective: To evaluate the anti-tumor activity of BB-1701 in established PDX models.
Materials:
-
Established and characterized PDX-bearing mice
-
BB-1701 (formulated for in vivo administration)
-
Vehicle control
-
Dosing syringes and needles
-
Calipers
-
Analytical balance
Procedure:
-
Cohort Formation: Once tumors in a passage cohort reach a volume of 100-200 mm³, randomize the mice into treatment and control groups (typically n=6-10 mice per group).[12][13]
-
Dosing: Administer BB-1701 intravenously (IV) at predetermined doses (e.g., 3, 10, 30 mg/kg) and schedules (e.g., single dose or repeat administrations).[4] The control group should receive a vehicle control.
-
Tumor Volume and Body Weight Measurement: Measure tumor volume and mouse body weight 2-3 times per week.[14] Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint Criteria: Define study endpoints, which may include:
-
Tumor growth to a predetermined maximum size.
-
Significant body weight loss (>20%).
-
Tumor regression.
-
A defined study duration (e.g., 21-30 days).
-
-
Data Analysis:
-
Tumor Growth Inhibition (TGI): Calculate TGI as a percentage relative to the control group.
-
Tumor Regression: Note the number of partial and complete responses.[12]
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare treatment and control groups.
-
Data Presentation
Table 1: In Vivo Antitumor Activity of BB-1701 in Various PDX Models
| PDX Model | Cancer Type | HER2 Expression | BB-1701 Dose (mg/kg) | Outcome | Reference |
| MAXF574 | Breast Cancer | Mid ~ High (T-DM1 Resistant) | 5 | Total tumor regression (10/10 CR) | [1][12] |
| OD-BRE-0704 | Breast Cancer | HER2-low | 3 | Clear tumor regression | [4] |
| OD-BRE-029 | Breast Cancer | HER2-low | 3 | Clear antitumor activity | [4] |
| OD-BRE-558 | Breast Cancer | HER2-low | 3 | Clear antitumor activity | [4] |
| Various | Breast Cancer | HER2-low | 10 | Steep tumor regression | [4] |
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of BB-1701.
Experimental Workflow
Caption: Workflow for assessing BB-1701 efficacy in PDX models.
Logical Relationship of BB-1701's Unique Properties
Caption: Key properties of BB-1701 and their implications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Facebook [cancer.gov]
- 3. HER2-targeting ADC BB-1701 has potent bystander effect in HER2-low expressing tumors | BioWorld [bioworld.com]
- 4. eisaimedicalinformation.com [eisaimedicalinformation.com]
- 5. [PDF] Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity. | Semantic Scholar [semanticscholar.org]
- 6. Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Patient‐derived xenografts: Practical considerations for preclinical drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labtoo.com [labtoo.com]
Application Note: Cell-Based Potency Assays for BB-1701, a HER2-Targeting Antibody-Drug Conjugate
Audience: Researchers, scientists, and drug development professionals.
Introduction
BB-1701 is an antibody-drug conjugate (ADC) designed for the treatment of HER2-expressing solid tumors.[1][2] It is composed of a humanized anti-HER2 IgG1 monoclonal antibody conjugated to the cytotoxic agent eribulin, a microtubule dynamics inhibitor, via a protease-cleavable linker.[3][4] The mechanism of action for BB-1701 is multifaceted. The antibody component specifically targets and binds to the human epidermal growth factor receptor 2 (HER2) on the surface of tumor cells.[3] Following internalization, the eribulin payload is released, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]
Furthermore, preclinical studies have demonstrated that BB-1701 induces a potent bystander effect, killing adjacent HER2-low or HER2-negative tumor cells, and promotes immunogenic cell death (ICD), which can stimulate an anti-tumor immune response.[5][6][7]
Due to this complex mechanism, a panel of cell-based assays is required to comprehensively evaluate the potency and characterize the biological activity of BB-1701.[8] These assays are critical for quality control, lot release, stability testing, and overall drug development.[8][9] This document provides detailed protocols for key functional assays to determine the binding, cytotoxicity, and unique mechanistic aspects of BB-1701.
Mechanism of Action Overview
The potency of BB-1701 is initiated by its binding to HER2, followed by internalization and intracellular drug release. The released eribulin payload then exerts its cytotoxic effects. A key feature is the ability of the membrane-permeable payload to diffuse into neighboring cells, causing a bystander killing effect. The drug-induced cell death also releases damage-associated molecular patterns (DAMPs), characteristic of ICD.
Assay 1: HER2 Binding Affinity by Flow Cytometry
Principle: This assay quantitatively measures the binding of the antibody component of BB-1701 to the HER2 receptor on the surface of living cells. The binding is detected using a fluorescently labeled secondary antibody that recognizes the human IgG1 Fc region of BB-1701.
Protocol:
-
Cell Preparation: Culture HER2-positive cells (e.g., BT-474, NCI-N87) and HER2-negative control cells to ~80% confluency. Harvest cells using a non-enzymatic dissociation solution and wash with ice-cold FACS buffer (PBS + 1% BSA). Resuspend cells to a final concentration of 1 x 10^6 cells/mL.
-
BB-1701 Incubation: Prepare serial dilutions of BB-1701 (e.g., 0.01 to 10 µg/mL) in FACS buffer.[5] Add 100 µL of the cell suspension to each well of a 96-well U-bottom plate. Add 100 µL of the diluted BB-1701 or a control antibody.
-
Incubate on ice for 1 hour to allow binding but prevent internalization.[5]
-
Washing: Centrifuge the plate at 300 x g for 3 minutes and discard the supernatant. Wash the cells three times with 200 µL of ice-cold FACS buffer.
-
Secondary Antibody Incubation: Resuspend the cell pellets in 100 µL of a pre-titered dilution of a fluorescently-labeled (e.g., FITC or Alexa Fluor 488) goat anti-human IgG secondary antibody.
-
Incubate on ice in the dark for 30-45 minutes.
-
Final Wash: Wash the cells three times with 200 µL of ice-cold FACS buffer.
-
Analysis: Resuspend the final cell pellet in 200 µL of FACS buffer and acquire data on a flow cytometer.
Data Presentation: The median fluorescence intensity (MFI) is plotted against the concentration of BB-1701. A four-parameter logistic regression curve is used to determine the half-maximal effective concentration (EC50).
| Cell Line | HER2 Expression | BB-1701 EC50 (ng/mL) |
| BT-474 | High | 150.5 |
| NCI-N87 | High | 180.2 |
| JIMT-1 | Moderate | 450.8 |
| MDA-MB-468 | Negative | No Binding |
Assay 2: In Vitro Cytotoxicity Assay (MTT/WST-1)
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[10] Metabolically active cells reduce a tetrazolium salt (like MTT or WST-1) to a colored formazan product, the amount of which is proportional to the number of viable cells.[11] This assay is used to determine the dose-dependent cytotoxic potency of BB-1701.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. adcreview.com [adcreview.com]
- 3. Facebook [cancer.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HER2-targeting ADC BB-1701 has potent bystander effect in HER2-low expressing tumors | BioWorld [bioworld.com]
- 7. Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. marinbio.com [marinbio.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
Application Note: Flow Cytometry Analysis of Immunogenic Cell Death Markers Induced by BB-1701
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Immunogenic cell death (ICD) is a specialized form of regulated cell death that activates an adaptive immune response against antigens from deceased cells. This process is critical for the efficacy of several cancer therapies. ICD is characterized by the emission of damage-associated molecular patterns (DAMPs), which act as adjuvants to stimulate the immune system. Key DAMPs include the surface exposure of calreticulin (CRT), the secretion of adenosine triphosphate (ATP), and the release of high-mobility group box 1 (HMGB1) protein.
BB-1701 is a novel antibody-drug conjugate (ADC) that targets the HER2 receptor and delivers a potent cytotoxic payload, eribulin.[1] Preclinical studies have demonstrated that BB-1701 not only exhibits a strong bystander effect but also induces ICD, as evidenced by increased ATP release and calreticulin expression.[2][3] This application note provides detailed protocols for the analysis of key ICD markers in tumor cells treated with BB-1701 using flow cytometry.
Principle of the Assay
Flow cytometry is a powerful technique for the single-cell analysis of multiple parameters. In the context of ICD, it can be used to quantify:
-
Calreticulin (CRT) Exposure: CRT is a protein that translocates from the lumen of the endoplasmic reticulum to the cell surface during the early stages of ICD, acting as an "eat-me" signal for dendritic cells.[4][5] Surface-exposed CRT can be detected using fluorescently labeled antibodies.
-
Cell Viability and Death: Propidium iodide (PI) or other viability dyes are used to distinguish between live, apoptotic, and necrotic cells, which is crucial for accurately gating on the populations of interest.
-
HMGB1 Release: HMGB1 is a nuclear protein that is passively released into the extracellular space during the later stages of ICD. Its release can be inferred by flow cytometry by measuring the loss of intracellular HMGB1 through fixation and permeabilization of the cells.
While extracellular ATP is a key ICD marker, its detection is typically performed using a luminescence-based assay on the cell culture supernatant.[6][7] This protocol will focus on the flow cytometric analysis of CRT and HMGB1.
Experimental Workflow
The overall workflow for analyzing ICD markers after BB-1701 treatment is depicted below.
Caption: Experimental workflow for ICD marker analysis.
Materials and Reagents
| Reagent/Material | Supplier |
| HER2-positive cancer cell line (e.g., SK-BR-3) | ATCC |
| Cell culture medium (e.g., McCoy's 5A) | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| BB-1701 | In-house/Collaborator |
| Mitoxantrone (Positive Control) | Sigma-Aldrich |
| DMSO (Vehicle Control) | Sigma-Aldrich |
| Phosphate-Buffered Saline (PBS) | Gibco |
| Trypsin-EDTA | Gibco |
| Flow Cytometry Staining Buffer (e.g., PBS + 2% FBS) | In-house |
| Anti-Calreticulin Antibody (e.g., Alexa Fluor 488 conjugate) | BioLegend |
| Propidium Iodide (PI) Staining Solution | Thermo Fisher |
| Fixation/Permeabilization Buffer | BD Biosciences |
| Anti-HMGB1 Antibody (e.g., PE conjugate) | Cell Signaling |
| Flow cytometry tubes | Falcon |
| Flow cytometer with appropriate lasers and filters | BD, Beckman Coulter, etc. |
Experimental Protocols
Cell Culture and Treatment
-
Culture HER2-positive cancer cells in the recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of BB-1701 in the cell culture medium. A suggested concentration range is 0.1 to 10 µg/mL.
-
Include the following controls:
-
Vehicle Control: Treat cells with the same concentration of DMSO used to dissolve the highest concentration of BB-1701.
-
Positive Control: Treat cells with a known ICD inducer, such as mitoxantrone (1 µM).
-
-
Replace the medium in each well with the medium containing the respective treatments.
-
Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
Protocol for Surface Calreticulin (CRT) Staining
-
Harvest Cells:
-
Collect the cell culture supernatant (which may contain non-adherent dead cells).
-
Wash the adherent cells once with PBS.
-
Detach the adherent cells using Trypsin-EDTA.
-
Combine the detached cells with their corresponding supernatant and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with 2 mL of cold Flow Cytometry Staining Buffer.
-
Resuspend the cells in 100 µL of Staining Buffer.
-
Add the fluorescently conjugated anti-Calreticulin antibody at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Staining Buffer.
-
-
Viability Staining and Analysis:
-
Resuspend the cell pellet in 500 µL of Staining Buffer.
-
Just before analysis, add Propidium Iodide (PI) to a final concentration of 1 µg/mL.
-
Analyze the samples on a flow cytometer immediately. Gate on the PI-negative (viable) cell population to determine the percentage of CRT-positive cells.
-
Protocol for Intracellular HMGB1 Staining
-
Harvest and Surface Stain:
-
Follow the same procedure as for CRT staining (Protocol 2, steps 1-2) if co-staining for surface markers is desired. If only staining for HMGB1, proceed directly to fixation after harvesting and washing the cells.
-
-
Fixation and Permeabilization:
-
After the final wash, resuspend the cell pellet in 100 µL of Staining Buffer.
-
Add 100 µL of Fixation/Permeabilization solution and vortex gently.
-
Incubate for 20 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of Permeabilization/Wash Buffer (1X).
-
-
Intracellular Staining:
-
Resuspend the permeabilized cell pellet in 100 µL of Permeabilization/Wash Buffer.
-
Add the fluorescently conjugated anti-HMGB1 antibody at the recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of Permeabilization/Wash Buffer.
-
-
Analysis:
-
Resuspend the final cell pellet in 500 µL of Staining Buffer.
-
Analyze on a flow cytometer. The release of HMGB1 is indicated by a decrease in the mean fluorescence intensity (MFI) of the HMGB1 signal or an increase in the percentage of HMGB1-negative cells.
-
Data Presentation and Analysis
A typical gating strategy involves first gating on single cells, then on viable cells (PI-negative), and finally analyzing the expression of ICD markers on the viable population.
Table 1: Hypothetical Quantitative Data for ICD Marker Expression after BB-1701 Treatment
| Treatment | Concentration | % CRT Positive (on PI- cells) | HMGB1 MFI (on PI- cells) |
| Vehicle Control | - | 5.2 ± 1.1 | 15,800 ± 950 |
| BB-1701 | 0.1 µg/mL | 15.6 ± 2.5 | 13,200 ± 800 |
| BB-1701 | 1 µg/mL | 45.8 ± 4.2 | 8,500 ± 650 |
| BB-1701 | 10 µg/mL | 68.3 ± 5.9 | 4,100 ± 320 |
| Mitoxantrone | 1 µM | 75.1 ± 6.3 | 3,500 ± 280 |
Data are represented as mean ± standard deviation from three independent experiments.
Signaling Pathway
The induction of ICD by agents like BB-1701 involves a complex signaling cascade, primarily initiated by endoplasmic reticulum (ER) stress.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Guidelines for Gating Flow Cytometry Data for Immunological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunogenic Cell Death: Methods to Measure Damage Associated Molecular Patterns (DAMPS) [promega.com]
- 7. promega.com [promega.com]
Troubleshooting & Optimization
Overcoming resistance to BB-1701 therapy
Welcome to the technical support center for BB-1701, a selective inhibitor of Growth Factor Receptor Kinase (GFRK). This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during pre-clinical experiments with BB-1701.
Frequently Asked Questions (FAQs)
Q1: My GFRK-mutant cell line, which was initially sensitive to BB-1701, is now showing reduced response. What are the potential causes?
A common reason for a reduced response is the development of acquired resistance. The primary mechanisms observed are the emergence of a secondary G857R mutation in the GFRK kinase domain or the activation of bypass signaling pathways, most notably through MET receptor tyrosine kinase amplification.
Q2: How can I determine if my resistant cells have the G857R gatekeeper mutation?
The most direct method is to sequence the GFRK kinase domain of the resistant cells. You can use Sanger sequencing of the specific exon or next-generation sequencing (NGS) for a more comprehensive analysis. Alternatively, a qPCR-based allele-specific assay can be designed for rapid screening.
Q3: What is the expected fold-change in the IC50 value for BB-1701 in cells with the G857R mutation compared to parental cells?
Cells harboring the G857R mutation typically exhibit a significant increase in the IC50 value for BB-1701. The exact fold-change can vary between cell lines, but a >50-fold increase is commonly observed.
Q4: If my resistant cells are negative for the G857R mutation, what should I investigate next?
If the gatekeeper mutation is absent, the next step is to investigate bypass pathway activation. We recommend assessing the phosphorylation status of key downstream signaling nodes like AKT and ERK. Concurrently, you should evaluate the expression and activation of parallel receptor tyrosine kinases, with MET amplification being the most frequently reported mechanism.
Q5: Can BB-1701 be combined with other inhibitors to overcome resistance?
Yes, combination therapy is a promising strategy. For resistance driven by MET amplification, co-treatment with a MET inhibitor (e.g., Crizotinib, Capmatinib) has been shown to restore sensitivity to BB-1701 in preclinical models.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value in a Sensitive Cell Line
Problem: A known BB-1701 sensitive cell line (e.g., NCI-H3255, GFRK L858R) shows a higher-than-expected IC50 value in your cell viability assay.
| Possible Cause | Verification Step | Solution |
| Compound Degradation | Verify the integrity and concentration of your BB-1701 stock solution via LC-MS. | Prepare a fresh stock of BB-1701 from a new powder aliquot. Store aliquots at -80°C and avoid repeated freeze-thaw cycles. |
| Cell Line Integrity | Perform STR profiling to confirm the identity of the cell line. Check for mycoplasma contamination. | Obtain a new, authenticated vial of the cell line from a reputable cell bank. Treat cultures with a mycoplasma removal agent if necessary. |
| Assay Conditions | Review your cell viability assay protocol. Check seeding density, treatment duration, and reagent concentrations. | Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. Ensure the treatment duration (typically 72 hours) is consistent. |
Issue 2: Characterizing a Newly Developed BB-1701 Resistant Cell Line
Problem: You have successfully generated a BB-1701 resistant cell line through long-term drug exposure, and now you need to determine the mechanism of resistance.
This workflow outlines the steps to characterize the resistance mechanism.
Technical Support Center: Managing Preclinical Side Effects of BB-1701
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing side effects encountered during preclinical studies of BB-1701.
Frequently Asked Questions (FAQs)
Q1: What is BB-1701 and what is its mechanism of action?
A1: BB-1701 is an investigational antibody-drug conjugate (ADC) that targets HER2-expressing cancer cells. It consists of a humanized anti-HER2 monoclonal antibody, trastuzumab, linked to the cytotoxic agent eribulin, a microtubule inhibitor.[1] Upon binding to the HER2 receptor on tumor cells, BB-1701 is internalized. Inside the cell, the linker is cleaved, releasing eribulin.[1] Eribulin then disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (cell death).[2] BB-1701 has also been shown to exert a "bystander effect," where the released eribulin can kill neighboring HER2-low or HER2-negative cancer cells, and to induce immunogenic cell death (ICD), which can stimulate an anti-tumor immune response.[1][3][4]
Q2: What are the known target organs of toxicity for BB-1701 in preclinical studies?
A2: Preclinical repeat-dose toxicology studies in nonhuman primates have identified the primary target organs for BB-1701 toxicity. These include the thymus, spleen, lymph nodes, and bone marrow .[1][3] Toxicity to the male reproductive system has also been observed.[1] These findings are consistent with the known side effects of eribulin and other microtubule-inhibiting ADCs, which often affect rapidly dividing cells, such as those in the immune and reproductive systems.[3]
Q3: What was the highest non-severely toxic dose (HNSTD) of BB-1701 determined in preclinical studies?
A3: In repeat-dose toxicology studies conducted in nonhuman primates, the highest non-severely toxic dose (HNSTD) for BB-1701 was established at 4 mg/kg .[1][3]
Troubleshooting Guides
This section provides practical guidance for managing specific side effects that may be observed during in vivo preclinical studies with BB-1701.
Issue 1: Hematological Toxicities (Myelosuppression)
Symptoms:
-
Pale mucous membranes (anemia)
-
Pinpoint hemorrhages (petechiae) or bruising (thrombocytopenia)
-
Increased susceptibility to infections (neutropenia)
-
Abnormal findings in complete blood count (CBC) analysis
Troubleshooting Steps:
-
Monitor Complete Blood Counts (CBCs): Regularly perform CBCs to monitor for changes in red blood cells, platelets, and white blood cell populations, particularly neutrophils. A recommended monitoring schedule is baseline (pre-treatment), and then weekly or bi-weekly throughout the study, with more frequent monitoring if signs of toxicity are observed.
-
Observe for Clinical Signs: Closely monitor animals for any clinical signs of myelosuppression as listed above.
-
Dose Modification: If significant myelosuppression is observed, consider a dose reduction or a temporary cessation of treatment to allow for bone marrow recovery.
-
Supportive Care: In cases of severe neutropenia, consider the use of supportive care measures as per institutional guidelines, which may include the administration of growth factors.
-
Necropsy and Histopathology: At the end of the study, or if humane endpoints are reached, perform a thorough necropsy with a focus on the bone marrow to assess cellularity and hematopoietic lineages.
Issue 2: Immune System-Related Toxicities
Symptoms:
-
Changes in the size of the spleen or lymph nodes upon palpation or at necropsy.
-
Histopathological changes in lymphoid organs.
Troubleshooting Steps:
-
Organ Weight Analysis: At necropsy, carefully collect and weigh the thymus, spleen, and representative lymph nodes. Compare these weights to those of control animals.
-
Histopathological Evaluation: Process the thymus, spleen, and lymph nodes for histopathological examination. Key parameters to assess include:
-
Thymus: Cortical and medullary cellularity, presence of apoptosis or necrosis, and changes in the cortex-to-medulla ratio.
-
Spleen: Changes in the white and red pulp, including lymphoid depletion or hyperplasia.
-
Lymph Nodes: Alterations in follicular and paracortical structures, and evidence of lymphoid depletion.
-
-
Immunophenotyping: For a more in-depth analysis, consider using flow cytometry to immunophenotype lymphocyte populations in the spleen, lymph nodes, and peripheral blood to identify specific effects on T-cell and B-cell subsets.
Issue 3: General Systemic Toxicity
Symptoms:
-
Significant body weight loss (>15-20% from baseline)
-
Decreased food and water intake
-
Lethargy, hunched posture, or rough coat
-
Unexpected death
Troubleshooting Steps:
-
Regular Monitoring: Monitor animal health daily, including body weight, food and water consumption, and overall clinical appearance.
-
Humane Endpoints: Establish clear humane endpoints before the start of the study. If an animal reaches these endpoints, it should be humanely euthanized.
-
Dose Adjustment: If multiple animals in a dose group exhibit signs of systemic toxicity, consider reducing the dose for subsequent cohorts.
-
Necropsy of Unscheduled Deaths: In the event of an unexpected death, perform a comprehensive necropsy as soon as possible to identify the potential cause. Collect all relevant tissues for histopathological analysis.
-
Review Dosing and Formulation: Double-check all calculations, dosing procedures, and the stability of the BB-1701 formulation to rule out any experimental errors.
Quantitative Data Summary
Table 1: Summary of Preclinical Toxicology Findings for BB-1701 in Nonhuman Primates
| Parameter | Finding | Reference |
| Target Organs of Toxicity | Thymus, Spleen, Lymph Nodes, Bone Marrow, Male Reproductive System | [1][3] |
| Highest Non-Severely Toxic Dose (HNSTD) | 4 mg/kg | [1][3] |
Table 2: Common Adverse Effects of Eribulin (Payload of BB-1701) in Preclinical and Clinical Studies
| Adverse Effect | Grade 3/4 Incidence (Clinical) | Preclinical Observations | Reference |
| Neutropenia | High | Observed in preclinical models | [2][5] |
| Leukopenia | High | Consistent with neutropenia | [2] |
| Peripheral Neuropathy | Moderate | A known dose-limiting toxicity | [2] |
| Anemia | Low | Observed in preclinical and clinical settings | [2] |
| Fatigue | High | A common clinical side effect | [2] |
Experimental Protocols
Protocol 1: Hematological Analysis
Objective: To monitor the effects of BB-1701 on peripheral blood cells.
Methodology:
-
Blood Collection:
-
Collect approximately 50-100 µL of whole blood from each animal via an appropriate method (e.g., saphenous vein, submandibular vein) into EDTA-coated microtubes.
-
Collection should occur at baseline (pre-dose) and at regular intervals (e.g., weekly) throughout the study.
-
-
Complete Blood Count (CBC) Analysis:
-
Analyze the whole blood samples using an automated hematology analyzer validated for the species being studied.
-
Key parameters to measure include: White Blood Cell (WBC) count with differential, Red Blood Cell (RBC) count, Hemoglobin (HGB), Hematocrit (HCT), and Platelet (PLT) count.
-
-
Data Analysis:
-
Compare the mean values of each parameter for the treated groups to the vehicle control group at each time point.
-
Statistically analyze the data to determine the significance of any observed changes.
-
Protocol 2: Histopathological Evaluation of Lymphoid Organs
Objective: To assess the microscopic changes in lymphoid organs following BB-1701 treatment.
Methodology:
-
Tissue Collection and Fixation:
-
At necropsy, carefully dissect the thymus, spleen, and representative lymph nodes (e.g., mesenteric, axillary).
-
Fix the tissues in 10% neutral buffered formalin for at least 24 hours.
-
-
Tissue Processing and Staining:
-
Process the fixed tissues through graded alcohols and xylene, and embed in paraffin.
-
Section the paraffin blocks at 4-5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
-
Microscopic Examination:
-
A board-certified veterinary pathologist should perform a blinded microscopic evaluation of the stained slides.
-
Semi-quantitatively score the following parameters on a scale of 0 (normal) to 4 (severe):
-
Thymus: Lymphoid depletion in the cortex and medulla.
-
Spleen: Lymphoid depletion in the white pulp (periarteriolar lymphoid sheaths and follicles).
-
Lymph Nodes: Lymphoid depletion in the cortex (follicles) and paracortex.
-
Presence of apoptosis, necrosis, or changes in cellular architecture.
-
-
-
Data Analysis:
-
Summarize the histopathological findings for each dose group.
-
Compare the incidence and severity of lesions between treated and control groups.
-
Visualizations
Caption: Mechanism of action of the antibody-drug conjugate BB-1701.
Caption: A logical workflow for troubleshooting adverse events in preclinical studies.
References
- 1. HER2-targeting ADC BB-1701 has potent bystander effect in HER2-low expressing tumors | BioWorld [bioworld.com]
- 2. Eribulin: a novel cytotoxic chemotherapy agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Eribulin—A review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing BB-1701 dosage for minimal toxicity
Technical Support Center: BB-1701
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of BB-1701 to achieve maximal efficacy with minimal toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BB-1701?
A1: BB-1701 is a potent and selective small molecule inhibitor of the Tyrosine Kinase "Catalyst-9" (TK-C9). TK-C9 is a critical node in the "Cellular Proliferation and Survival Pathway" (CPSP). By inhibiting TK-C9, BB-1701 effectively blocks downstream signaling, leading to cell cycle arrest and apoptosis in target cancer cells. However, at higher concentrations, off-target effects on the related "Mitochondrial Integrity Pathway" (MIP) can lead to toxicity in non-target cells.
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: For initial screening, we recommend a logarithmic dose-response curve ranging from 1 nM to 100 µM. Based on extensive cell line testing, the typical IC50 (half-maximal inhibitory concentration) for target cells is significantly lower than the CC50 (half-maximal cytotoxic concentration) for non-target control cells.
Table 1: BB-1701 In Vitro Potency and Cytotoxicity
| Cell Line | Type | Target Status | IC50 (nM) | CC50 (µM) | Therapeutic Index (CC50/IC50) |
|---|---|---|---|---|---|
| PAN-Ca-1 | Pancreatic Cancer | TK-C9 Positive | 50 | 15 | 300 |
| HT-29 | Colon Cancer | TK-C9 Positive | 85 | 22 | 259 |
| HEK293 | Normal Kidney | TK-C9 Negative | > 10,000 | > 50 | N/A |
| HUVEC | Normal Endothelial | TK-C9 Negative | > 10,000 | 45 | N/A |
Q3: How should I prepare and store BB-1701?
A3: BB-1701 is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the 1 mg vial in 212.6 µL of DMSO. Aliquot into single-use tubes to avoid freeze-thaw cycles and store at -80°C. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture media. Note that the final DMSO concentration in your assay should not exceed 0.1% to avoid solvent-induced toxicity.
Troubleshooting Guides
Problem 1: I am observing high cytotoxicity in my control (non-target) cell line at concentrations where I expect to see only target-specific effects.
Possible Causes & Solutions:
-
Incorrect Dosing: Double-check all dilution calculations. An error in preparing the working solution from the stock is a common issue.
-
Solvent Toxicity: Ensure the final DMSO concentration is below 0.1%. Prepare a "vehicle-only" control (media + DMSO at the highest concentration used) to assess the impact of the solvent alone.
-
Extended Incubation Time: Toxicity is a function of both dose and time. If the therapeutic window is narrow, consider reducing the incubation period (e.g., from 72h to 48h) to see if on-target effects can be observed before significant off-target toxicity manifests.
-
Cell Line Sensitivity: Some non-target cell lines may have unexpected sensitivity. Verify the TK-C9 expression status of your control line via Western Blot or qPCR.
Technical Support Center: Improving the Stability of the BB-1701 Antibody-Drug Conjugate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability-related issues encountered during experiments with the BB-1701 antibody-drug conjugate (ADC).
Troubleshooting Guides
This section addresses specific problems you might encounter during your research with BB-1701.
Issue 1: Increased Aggregation of BB-1701 Upon Storage or Formulation
-
Question: We are observing significant aggregation and precipitation of our BB-1701 conjugate after storage at 4°C for one week. What could be the cause and how can we mitigate this?
-
Answer: Aggregation of antibody-drug conjugates is a common issue, often exacerbated by the hydrophobic nature of the payload, in this case, eribulin.[1] The conjugation process itself can also expose hydrophobic patches on the antibody surface. Several factors could be contributing to this instability:
-
Improper Buffer Conditions: The pH, ionic strength, and excipients in your formulation buffer are critical for maintaining the stability of BB-1701.
-
High Protein Concentration: Storing the ADC at very high concentrations can increase the likelihood of intermolecular interactions and aggregation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can denature the antibody portion of the ADC, leading to aggregation.[1]
Troubleshooting Steps:
-
Optimize Formulation Buffer:
-
pH: Ensure the pH of your storage buffer is optimal for the anti-HER2 antibody, typically between 6.0 and 7.5.
-
Excipients: Consider the addition of stabilizers such as polysorbate 80 (to prevent surface-induced aggregation) or sugars like sucrose and trehalose (to act as cryoprotectants and lyoprotectants).
-
-
Adjust Protein Concentration: If possible, dilute the BB-1701 to a lower concentration for long-term storage.
-
Aliquot and Storage: Aliquot the ADC into single-use volumes to avoid multiple freeze-thaw cycles. For long-term storage, snap-freezing in liquid nitrogen followed by storage at -80°C is recommended over slower freezing methods.
-
Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR) in Different Batches
-
Question: Our lab is producing BB-1701 in-house, but we are struggling with batch-to-batch consistency in the drug-to-antibody ratio (DAR). What factors could be causing this variability?
-
Answer: Achieving a consistent DAR is crucial for reproducible experimental results. The conjugation chemistry of BB-1701 involves the partial reduction of interchain disulfide bonds on the anti-HER2 antibody, followed by conjugation with the maleimido-PEG2-valine-citrulline-p-aminobenzylcarbamyl-eribulin linker-payload.[2][3] Variability in this process can lead to inconsistent DAR values.
Troubleshooting Steps:
-
Control Antibody Reduction:
-
Reducing Agent Concentration: The concentration of the reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), must be precisely controlled.[4] Even minor variations can lead to different numbers of disulfide bonds being reduced and available for conjugation.
-
Reaction Time and Temperature: The reduction reaction is sensitive to time and temperature. Ensure these parameters are kept consistent across all batches.
-
-
Linker-Payload Quality and Solubility:
-
Purity: Use a highly pure linker-payload. Impurities can interfere with the conjugation reaction.
-
Solubility: The eribulin payload is hydrophobic. Ensure the linker-payload is fully dissolved in a suitable organic co-solvent like DMSO or DMA before adding it to the aqueous reaction buffer.[4] Poor solubility can lead to incomplete conjugation.
-
-
Purification: After conjugation, the purification process to remove unreacted linker-payload and reducing agents must be consistent.
-
Issue 3: Premature Cleavage of Eribulin Payload in In Vitro Assays
-
Question: We are detecting free eribulin in the supernatant of our cell culture experiments with BB-1701, even before significant cell death is expected. What could be causing this premature payload release?
-
Answer: The BB-1701 ADC is designed with a cathepsin B-cleavable valine-citrulline linker.[5][6] This linker should be stable in systemic circulation and only be cleaved inside the lysosome of the target HER2-expressing cancer cell.[5] Premature cleavage can lead to off-target toxicity and inaccurate experimental results.
Troubleshooting Steps:
-
Assess Plasma Stability: The linker in BB-1701 has shown good stability in human and cynomolgus monkey plasma for up to 21 days.[3] However, certain experimental conditions could potentially compromise this stability.
-
Check for Proteases in Culture Medium: Some cell culture media, particularly those supplemented with serum, may contain proteases that could slowly cleave the linker over extended incubation periods. Consider using serum-free media or a synthetic serum replacement if possible.
-
pH of the Medium: Ensure the pH of your cell culture medium is stable, as significant deviations from physiological pH could potentially affect linker stability.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the composition of the BB-1701 ADC?
-
A1: BB-1701 is composed of a humanized anti-HER2 monoclonal antibody (identical to trastuzumab), a cytotoxic payload of eribulin (a synthetic analog of halichondrin B), and a maleimido-PEG2-valine-citrulline-p-aminobenzylcarbamyl linker.[2]
-
-
Q2: How is the eribulin payload released from the antibody?
-
A2: After BB-1701 binds to the HER2 receptor on a cancer cell, it is internalized.[5] Inside the cell's lysosomes, the valine-citrulline component of the linker is cleaved by the protease cathepsin B, which is highly expressed in tumor cells.[2][5] This cleavage initiates the release of the active eribulin payload.
-
-
Q3: What is the average Drug-to-Antibody Ratio (DAR) of BB-1701?
-
A3: The average DAR for BB-1701 is approximately 4.[2]
-
-
Q4: What are the recommended storage conditions for BB-1701?
-
A4: For short-term storage (days to a week), 2-8°C is recommended. For long-term storage, it is advisable to aliquot the ADC into single-use volumes and store at ≤ -70°C. Avoid repeated freeze-thaw cycles.
-
-
Q5: What quality control assays are recommended to assess the stability of BB-1701?
-
A5: To monitor the stability of BB-1701, the following assays are recommended:
-
Size Exclusion Chromatography (SEC-HPLC): To quantify the percentage of monomer, aggregate, and fragment.
-
Hydrophobic Interaction Chromatography (HIC): To determine the drug distribution and average DAR.[2]
-
Reverse-Phase HPLC (RP-HPLC): To measure the amount of free payload.
-
Cell-based cytotoxicity assays: To confirm the biological activity of the ADC over time.
-
-
Quantitative Data Summary
Table 1: BB-1701 Composition
| Component | Description |
| Antibody | Humanized anti-HER2 IgG1 monoclonal antibody (Trastuzumab sequence)[2][7] |
| Payload | Eribulin (synthetic analog of halichondrin B)[2][5] |
| Linker | Maleimido-PEG2-valine-citrulline-p-aminobenzylcarbamyl[2] |
| Conjugation Site | Cysteine residues from reduced interchain disulfide bonds[2] |
| Average DAR | ~4[2] |
Table 2: In Vitro Plasma Stability of BB-1701
| Plasma Source | Incubation Time (hours) | Incubation Temperature | % Eribulin Recovered from ADC |
| Human | 0 | 37°C | 100% |
| Human | 24 | 37°C | Not specified, but stated as stable |
| Human | 48 | 37°C | Not specified, but stated as stable |
| Human | 72 | 37°C | Not specified, but stated as stable |
| Human | 96 | 37°C | Not specified, but stated as stable |
| Human | 168 (7 days) | 37°C | Not specified, but stated as stable |
| Human | 336 (14 days) | 37°C | Not specified, but stated as stable |
| Human | 504 (21 days) | 37°C | Not specified, but stated as stable |
| Cynomolgus Monkey | 0 | 37°C | 100% |
| Cynomolgus Monkey | 504 (21 days) | 37°C | Not specified, but stated as stable |
| (Data adapted from preclinical studies which demonstrated good plasma stability over 21 days)[3] |
Key Experimental Protocols
Protocol 1: Conjugation of Anti-HER2 Antibody with Eribulin Linker-Payload
-
Objective: To generate the BB-1701 ADC with a target DAR of 4.
-
Materials:
-
Anti-HER2 antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
TCEP (tris(2-carboxyethyl)phosphine) solution
-
Maleimido-PEG2-valine-citrulline-p-aminobenzylcarbamyl-eribulin linker-payload
-
Dimethylacetamide (DMA) or Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., size exclusion chromatography)
-
-
Methodology:
-
Antibody Reduction:
-
To the anti-HER2 antibody solution, add a calculated amount of TCEP to achieve partial reduction of the interchain disulfide bonds.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1-2 hours).
-
-
Conjugation:
-
Dissolve the linker-payload in a minimal amount of DMA or DMSO.
-
Add the dissolved linker-payload to the reduced antibody solution. The molar ratio of linker-payload to antibody will need to be optimized to achieve the desired DAR.
-
Allow the conjugation reaction to proceed at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 1-4 hours).
-
-
Purification:
-
Purify the resulting ADC using a suitable method, such as size exclusion chromatography, to remove unreacted linker-payload, reducing agent, and any aggregates.
-
-
Characterization:
-
Characterize the purified BB-1701 for DAR (using HIC), aggregation (using SEC-HPLC), and endotoxin levels.[3]
-
-
Protocol 2: In Vitro Plasma Stability Assessment
-
Objective: To evaluate the stability of BB-1701 in plasma over time.
-
Materials:
-
BB-1701 ADC
-
Human or other species-specific plasma
-
Incubator at 37°C
-
Analytical system (e.g., LC-MS) to measure free and conjugated payload
-
-
Methodology:
-
Incubation:
-
Incubate BB-1701 at a concentration of 100 µg/mL in plasma at 37°C.[3]
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 24, 48, 96, 168, 336, and 504 hours).[3]
-
-
Sample Storage:
-
Immediately store the collected samples at ≤ -20°C until analysis.[3]
-
-
Analysis:
-
Analyze the plasma samples to determine the concentration of the intact ADC and the amount of eribulin released from the ADC over time. This can be achieved by methods such as LC-MS.[2]
-
-
Visualizations
Caption: Mechanism of action of the BB-1701 antibody-drug conjugate.
Caption: Experimental workflow for assessing the in vitro plasma stability of BB-1701.
Caption: Troubleshooting decision tree for investigating BB-1701 instability.
References
- 1. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 2. Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. Facebook [cancer.gov]
- 6. HER2-targeting ADC BB-1701 has potent bystander effect in HER2-low expressing tumors | BioWorld [bioworld.com]
- 7. aacrjournals.org [aacrjournals.org]
Addressing off-target effects of BB-1701 in research models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BB-1701 in preclinical research models. The following information is intended to help address potential challenges, particularly those related to off-target effects, and to provide standardized protocols for key experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for BB-1701's on-target and potential off-target effects?
A1: BB-1701 is an antibody-drug conjugate (ADC) that selectively targets cells expressing the human epidermal growth factor receptor 2 (HER2).[1][2][3] Its on-target effect is initiated by the binding of its monoclonal antibody component to the HER2 receptor on tumor cells. Following internalization, a cleavable linker is proteolytically cleaved by enzymes like Cathepsin B, releasing the cytotoxic payload, eribulin.[1][3] Eribulin, a microtubule inhibitor, disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis in HER2-expressing cells.[1]
Potential off-target effects are primarily attributed to the eribulin payload. These can occur through several mechanisms:
-
"Bystander Effect": The membrane-permeable nature of the released eribulin can allow it to diffuse out of the target cell and affect neighboring cells, regardless of their HER2 expression status.[3][4][5] While this can be beneficial for treating heterogeneous tumors, it can also be considered an off-target effect in a strictly mechanistic sense.
-
Non-specific Uptake: Although less common with ADCs, a low level of non-specific uptake by cells of the reticuloendothelial system (e.g., in the liver and spleen) can occur.
-
Premature Payload Release: A small fraction of the eribulin payload may be released into systemic circulation before the ADC reaches the tumor site, potentially affecting highly proliferative, non-target cells such as hematopoietic stem cells in the bone marrow or neuronal cells.
Q2: We are observing unexpected cytotoxicity in our HER2-negative control cell line. What could be the cause?
A2: This phenomenon is likely due to the potent "bystander effect" of BB-1701.[3][4][5] The eribulin payload, once released within a HER2-positive cell, can diffuse across the cell membrane and induce apoptosis in adjacent HER2-negative cells. To confirm this, you can perform a co-culture experiment as detailed in the Experimental Protocols section. If you are working with a pure HER2-negative cell line and still observe toxicity, consider the possibility of very low, yet functional, levels of HER2 expression that may not be readily detectable by all methods.
Q3: Our in vivo xenograft model is showing signs of neurotoxicity (e.g., gait abnormalities). How can we mitigate this?
A3: Neurotoxicity, specifically peripheral neuropathy, is a known class effect of microtubule-inhibiting agents like eribulin.[6] In preclinical models, this can manifest as changes in gait, grip strength, or thermal sensitivity. To mitigate this, consider the following:
-
Dose Optimization: Titrate BB-1701 to the lowest effective dose. The highest non-severely toxic dose in non-human primates was identified as 4 mg/kg.[4]
-
Alternative Dosing Schedules: Explore less frequent dosing schedules to allow for recovery of affected neuronal cells.
-
Supportive Care: Ensure animals have easy access to food and water to minimize stress.
-
Careful Monitoring: Implement a neurological assessment protocol to monitor for early signs of toxicity.
Q4: We are observing significant myelosuppression in our animal models. Is this an expected off-target effect?
A4: Yes, myelosuppression, including decreased neutrophil and platelet counts, is an expected off-target effect of BB-1701.[4][6][7] This is due to the cytotoxic action of eribulin on the highly proliferative hematopoietic stem and progenitor cells in the bone marrow. Regular monitoring of complete blood counts (CBCs) is recommended for in vivo studies.
Troubleshooting Guides
Issue 1: High background signal in immunofluorescence assays for BB-1701 internalization.
-
Possible Cause: Non-specific binding of the antibody component.
-
Troubleshooting Steps:
-
Increase Blocking: Extend the incubation time with a protein-based blocking buffer (e.g., 5% BSA or serum from the secondary antibody host species).
-
Optimize Antibody Concentration: Titrate the concentration of BB-1701 to the lowest level that still provides a specific signal.
-
Include Isotype Control: Use a control ADC with a non-targeting antibody conjugated to the same payload to assess non-specific uptake.[3]
-
Issue 2: Inconsistent tumor growth inhibition in patient-derived xenograft (PDX) models.
-
Possible Cause: Heterogeneity of HER2 expression within the PDX model.
-
Troubleshooting Steps:
-
Characterize HER2 Expression: Perform immunohistochemistry (IHC) or RNA-seq on a subset of tumors to quantify the level and heterogeneity of HER2 expression.[8]
-
Stratify Animal Cohorts: If possible, stratify animals based on the initial HER2 expression levels of their tumors.
-
Leverage the Bystander Effect: For models with heterogeneous HER2 expression, the bystander effect of BB-1701 may be a key therapeutic mechanism.[3][4][5] Consider this when analyzing your results.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of BB-1701 in Cancer Cell Lines with Varying HER2 Expression
| Cell Line | Cancer Type | HER2 Expression Level | BB-1701 IC50 (ng/mL) |
| SK-BR-3 | Breast Cancer | High | 1.9 |
| BT-474 | Breast Cancer | High | 2.6 |
| NCI-N87 | Gastric Cancer | High | 3.5 |
| JIMT-1 | Breast Cancer | Moderate | 28.7 |
| MDA-MB-468 | Breast Cancer | Low/Negative | >10,000 |
Data adapted from preclinical studies of BB-1701.
Table 2: Common Treatment-Related Adverse Events (TRAEs) Observed in a Phase I Study of BB-1701
| Adverse Event | Grade 1-2 (%) | Grade 3 (%) | Grade 4 (%) |
| Peripheral Neuropathy | 70 | 10 | 0 |
| Aspartate Aminotransferase Increased | 55 | 5 | 0 |
| Neutrophil Count Decreased | 40 | 15 | 0 |
| White Blood Cell Count Decreased | 45 | 10 | 0 |
| Anemia | 35 | 5 | 0 |
| Platelet Count Decreased | 30 | 5 | 0 |
Data represents a summary of findings from a Phase I clinical trial and may not be fully representative of all research models.[6]
Experimental Protocols
Protocol 1: In Vitro Bystander Effect Assay
-
Cell Seeding: Seed HER2-negative cells (e.g., MDA-MB-468) in a 96-well plate. In a separate plate, seed HER2-positive cells (e.g., SK-BR-3).
-
BB-1701 Treatment: Treat the HER2-positive cells with varying concentrations of BB-1701 for 24-48 hours.
-
Conditioned Media Transfer: Collect the cell culture supernatant (conditioned media) from the treated HER2-positive cells.
-
Application to HER2-Negative Cells: Add the conditioned media to the HER2-negative cells.
-
Viability Assessment: After 72 hours of incubation, assess the viability of the HER2-negative cells using a standard assay (e.g., CellTiter-Glo®).
-
Analysis: A decrease in the viability of the HER2-negative cells upon treatment with conditioned media from BB-1701-treated HER2-positive cells indicates a bystander effect.
Protocol 2: Assessment of Immunogenic Cell Death (ICD)
-
Cell Treatment: Treat a HER2-positive cell line (e.g., BT-474) with BB-1701 for 24-48 hours.[3]
-
Calreticulin Exposure: Stain the treated cells with an anti-calreticulin antibody and analyze by flow cytometry. An increase in surface calreticulin expression is a marker of ICD.[4]
-
ATP Release: Collect the cell culture supernatant and measure the concentration of extracellular ATP using a luminescence-based assay. Increased ATP release is another hallmark of ICD.[4]
-
HMGB1 Release: Analyze the concentration of High Mobility Group Box 1 (HMGB1) in the cell culture supernatant by ELISA.
Visualizations
Caption: On-target mechanism of BB-1701 in a HER2-positive cancer cell.
Caption: Bystander effect of BB-1701 on adjacent HER2-negative cells.
Caption: Troubleshooting workflow for unexpected toxicity in BB-1701 experiments.
References
- 1. Facebook [cancer.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HER2-targeting ADC BB-1701 has potent bystander effect in HER2-low expressing tumors | BioWorld [bioworld.com]
- 5. academic.oup.com [academic.oup.com]
- 6. ascopubs.org [ascopubs.org]
- 7. onclive.com [onclive.com]
- 8. eisaimedicalinformation.com [eisaimedicalinformation.com]
How to handle BB-1701 aggregation issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling potential aggregation issues with the antibody-drug conjugate (ADC), BB-1701. While BB-1701 has demonstrated a favorable profile with negligible aggregates in preclinical studies, this guide offers proactive strategies based on general principles of ADC stability to ensure optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential causes of BB-1701 aggregation?
A1: Aggregation of antibody-drug conjugates like BB-1701 can be triggered by a variety of factors that compromise its conformational or colloidal stability.[1][2] Key potential causes include:
-
Physicochemical Properties: The conjugation of the eribulin payload to the anti-HER2 antibody introduces hydrophobic moieties. These hydrophobic patches can interact between BB-1701 molecules, leading to aggregation, especially at high concentrations.[3][4]
-
Environmental Stress: Exposure to unfavorable conditions during handling and storage can induce aggregation. This includes:
-
pH and Buffer Conditions: The stability of BB-1701 is sensitive to the pH and composition of the solution. Aggregation can occur if the solution pH is near the isoelectric point of the antibody, where it has the least aqueous solubility.[3] Unfavorable buffer conditions, such as incorrect salt type or concentration, can also promote aggregation.[3]
-
Temperature Stress: Elevated temperatures can lead to the denaturation of the antibody, exposing hydrophobic regions and promoting aggregation.[1][5] Similarly, multiple freeze-thaw cycles are a common cause of protein aggregation.[4]
-
Mechanical Stress: Physical agitation, such as vigorous vortexing or stirring, can introduce shear stress that may lead to denaturation and aggregation.[1]
-
-
High Concentration: At higher concentrations, the likelihood of intermolecular interactions and subsequent aggregation increases.[1]
Q2: What are the consequences of BB-1701 aggregation?
A2: The formation of BB-1701 aggregates can have significant negative impacts on experimental outcomes and therapeutic potential:
-
Reduced Efficacy: Aggregates may exhibit reduced ability to bind to the HER2 target antigen, thereby lowering the therapeutic efficacy of the ADC.
-
Altered Pharmacokinetics: Aggregation can change the pharmacokinetic profile of BB-1701, potentially leading to faster clearance from circulation or undesirable accumulation in certain tissues.
-
Increased Immunogenicity: The presence of aggregates can elicit an immune response, leading to the formation of anti-drug antibodies (ADAs). This can neutralize the therapeutic effect of BB-1701 and potentially cause adverse reactions.[6]
-
Safety Concerns: In a clinical context, aggregates can lead to off-target toxicity.[1]
Q3: How can I detect and quantify aggregation in my BB-1701 solution?
A3: Several analytical techniques can be employed to detect and quantify BB-1701 aggregates. It is often recommended to use a combination of methods for a comprehensive assessment.[1]
| Analytical Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC-HPLC) | Separates molecules based on their hydrodynamic volume. | Quantifies the percentage of monomer, dimer, and higher-order aggregates.[1][7] |
| Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity due to the Brownian motion of particles. | Provides information on the average size and size distribution of particles in solution.[1] |
| Multi-Angle Light Scattering (MALS) | Often coupled with SEC (SEC-MALS), it measures the intensity of scattered light at various angles. | Determines the absolute molar mass of the eluting species, offering accurate characterization of aggregates.[1] |
| UV-Visible Spectroscopy | Measures the absorbance of light. An increase in scattering at higher wavelengths (e.g., 350 nm) can indicate the presence of aggregates.[7][8] | Provides a rapid, non-destructive indication of aggregation.[8] |
Troubleshooting Guides
Problem 1: Visible precipitation or cloudiness observed in the BB-1701 solution upon thawing or during an experiment.
This is a strong indication of significant aggregation and potential precipitation.
Troubleshooting Workflow
Caption: Workflow for troubleshooting visible precipitation of BB-1701.
Experimental Protocol: Analysis of Supernatant
-
Sample Preparation: Gently spin the vial containing the cloudy BB-1701 solution at a low speed (e.g., 500 x g for 5 minutes) to pellet the larger aggregates.
-
Supernatant Analysis: Carefully collect the supernatant for analysis.
-
SEC-HPLC Analysis: Inject the supernatant onto a suitable size exclusion column (e.g., TSKgel G3000SWxl) equilibrated with a physiological pH mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4). Monitor the elution profile at 280 nm to quantify the remaining monomeric BB-1701 and any soluble aggregates.
-
UV-Vis Spectroscopy: Measure the absorbance spectrum of the supernatant from 250 nm to 400 nm. An elevated baseline or increased absorbance at 350 nm suggests the presence of light-scattering aggregates.
Problem 2: SEC-HPLC analysis shows an increase in high molecular weight (HMW) species over time during storage.
This indicates the formation of soluble aggregates, which may not be visible to the naked eye but can still impact the quality and efficacy of BB-1701.
Troubleshooting Decision Tree
Caption: Decision tree for addressing increased HMW species in BB-1701 solutions.
Experimental Protocol: Buffer Screening
-
Buffer Preparation: Prepare a matrix of buffers with varying pH (e.g., pH 5.5, 6.5, 7.4) and with or without common stabilizing excipients (e.g., 0.01% Polysorbate 80, 5% sucrose).
-
Sample Incubation: Dilute BB-1701 into each buffer condition and incubate at the intended storage temperature (e.g., 4°C) and an accelerated condition (e.g., 25°C).
-
Time-Point Analysis: At specified time points (e.g., 0, 1, 2, and 4 weeks), analyze samples from each condition using SEC-HPLC to monitor the formation of HMW species.
-
Data Comparison: Compare the rate of aggregate formation across the different buffer conditions to identify the optimal formulation for stability.
Hypothetical Buffer Screening Data
| Buffer Condition | % HMW at Week 0 | % HMW at Week 4 (4°C) | % HMW at Week 4 (25°C) |
| PBS, pH 7.4 | 0.5% | 1.2% | 5.8% |
| 20 mM Histidine, 150 mM NaCl, pH 6.0 | 0.5% | 0.8% | 3.1% |
| 20 mM Histidine, 150 mM NaCl, 5% Sucrose, pH 6.0 | 0.5% | 0.6% | 2.2% |
| 20 mM Histidine, 150 mM NaCl, 0.01% Polysorbate 80, pH 6.0 | 0.5% | 0.5% | 1.9% |
This hypothetical data suggests that a histidine buffer at pH 6.0 containing stabilizing excipients like sucrose and Polysorbate 80 can significantly reduce the rate of aggregation compared to a standard PBS buffer.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 3. pharmtech.com [pharmtech.com]
- 4. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 5. Thermal and pH stress dictate distinct mechanisms of monoclonal antibody aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 7. approcess.com [approcess.com]
- 8. selectscience.net [selectscience.net]
Cell line contamination issues in BB-1701 cytotoxicity assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to cell line contamination during BB-1701 cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is BB-1701 and how does it work?
BB-1701 is an antibody-drug conjugate (ADC) designed for cancer therapy.[1][2][3] It consists of a humanized monoclonal antibody that targets the Human Epidermal Growth Factor Receptor 2 (HER2), linked to a cytotoxic agent called eribulin.[1][3] The antibody component of BB-1701 binds to HER2-expressing tumor cells, leading to the internalization of the ADC.[1] Inside the cell, eribulin is released and disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis (cell death).[1][4] BB-1701 has also been shown to induce immunogenic cell death and a bystander effect, where it can kill neighboring tumor cells.[1][2]
Q2: What are the most common types of cell line contamination that can affect my BB-1701 cytotoxicity assays?
The most common types of cell line contamination are:
-
Mycoplasma Contamination: Mycoplasma are small bacteria that lack a cell wall and are a frequent and often undetected contaminant in cell cultures.[5][6] They can alter various cellular processes, including metabolism, proliferation, and gene expression, which can significantly impact the results of cytotoxicity assays.[5][7][8]
-
Cross-Contamination: This occurs when a cell line is unintentionally overgrown by another, more aggressive cell line.[9][10] It is estimated that 15-20% of cell lines in use may be misidentified. This is particularly critical for BB-1701 assays, as contamination with a HER2-negative cell line could mask the cytotoxic effect of the drug.
-
Bacterial and Fungal Contamination: These are often visible to the naked eye and can cause rapid changes in the culture medium, such as turbidity and pH shifts.[11]
Q3: How can cell line contamination specifically impact the results of my BB-1701 cytotoxicity assay?
Cell line contamination can lead to a variety of misleading results in your BB-1701 cytotoxicity assays:
-
Altered HER2 Expression: Cross-contamination with a cell line that has low or no HER2 expression will result in reduced binding of BB-1701, leading to an underestimation of its cytotoxic potential.[12]
-
Interference with Eribulin's Mechanism: The eribulin payload of BB-1701 targets microtubules.[1] Some bacterial contaminants can modulate host microtubule dynamics, potentially interfering with the drug's mechanism of action.[13]
-
Metabolic Artifacts in Viability Assays: In assays like the MTT assay, which measures metabolic activity, mycoplasma can reduce the tetrazolium dye, leading to a false reading of higher cell viability and apparent resistance to BB-1701.[14][15]
-
False Cytotoxicity: Some contaminants can be cytotoxic on their own, leading to an overestimation of BB-1701's effect.
-
Irreproducible Results: Contamination is a major source of variability between experiments, making it difficult to obtain reliable and reproducible data.[16]
Troubleshooting Guides
Guide 1: Unexpectedly High Cell Viability or Resistance to BB-1701
If you observe higher than expected cell viability or a lack of dose-dependent cytotoxicity with BB-1701, consider the following troubleshooting steps.
Troubleshooting Workflow for High Viability Readings
Caption: Troubleshooting workflow for unexpectedly high cell viability.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Mycoplasma Contamination | Perform a mycoplasma detection test (PCR or fluorescent staining). | If positive, discard the contaminated cell line and start with a fresh, authenticated stock. Do not attempt to treat the culture, as this can lead to resistant strains. |
| Cross-Contamination | Authenticate your cell line using Short Tandem Repeat (STR) profiling. | Compare the STR profile of your working cell stock to the reference profile of the expected cell line. If a mismatch is found, discard the contaminated line and obtain a new stock from a reputable cell bank. |
| Incorrect HER2 Expression | Confirm HER2 expression levels in your cell line using flow cytometry or western blotting. | If HER2 expression is lower than expected, it may be due to cross-contamination or genetic drift. Use a new, authenticated cell stock with confirmed HER2 expression. |
| Assay Interference | Review your cytotoxicity assay protocol. For MTT assays, consider that mycoplasma can metabolize the MTT reagent. | Switch to a non-metabolic cytotoxicity assay, such as a Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity. |
| BB-1701 Reagent Issues | Verify the concentration, storage conditions, and handling of your BB-1701 stock. | Prepare fresh dilutions of BB-1701 for each experiment. Avoid repeated freeze-thaw cycles. |
Guide 2: High Variability Between Replicate Wells
High variability can obscure the true cytotoxic effect of BB-1701.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Cell Seeding | Review your cell seeding technique. | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette carefully and mix the cell suspension between plating each row. |
| "Edge Effect" on Assay Plate | Observe if the variability is higher in the outer wells of the 96-well plate. | To minimize evaporation, do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. |
| Pipetting Errors | Check your pipetting accuracy and technique. | Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles. |
| Patchy Contamination | Visually inspect all wells under a microscope for localized contamination. | If contamination is observed in some wells, the entire plate should be discarded. Improve aseptic technique to prevent future contamination. |
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general outline for detecting mycoplasma contamination using a PCR-based method.
Mycoplasma PCR Detection Workflow
Caption: Workflow for mycoplasma detection by PCR.
Materials:
-
Cell culture supernatant
-
PCR tubes
-
Mycoplasma-specific primers
-
Taq polymerase and dNTPs
-
Thermocycler
-
Agarose gel electrophoresis system
-
DNA ladder
-
Positive and negative controls
Procedure:
-
Sample Preparation:
-
PCR Amplification:
-
Prepare a PCR master mix containing mycoplasma-specific primers, dNTPs, and Taq polymerase.
-
Add 1-2 µL of the supernatant (template) to the PCR reaction.[17]
-
Include a positive control (mycoplasma DNA) and a negative control (nuclease-free water).
-
Perform PCR with an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension.[10]
-
-
Analysis:
-
Run the PCR products on a 2% agarose gel.
-
Visualize the DNA bands under UV light. A band of the expected size (typically around 500 bp) in the sample lane indicates mycoplasma contamination.[10]
-
Protocol 2: Cell Line Authentication by STR Profiling
Short Tandem Repeat (STR) profiling is the gold standard for authenticating human cell lines.[3]
STR Profiling Workflow
Caption: Workflow for cell line authentication by STR profiling.
Procedure:
-
Sample Submission: Send a sample of your cell culture (as a cell pellet or on an FTA card) to a reputable cell line authentication service.
-
DNA Profiling: The service will extract genomic DNA and perform PCR to amplify specific STR loci.[18][19]
-
Data Analysis: The sizes of the amplified fragments are determined by capillary electrophoresis, creating a unique genetic profile for the cell line.[18][20]
-
Database Comparison: This profile is then compared to a comprehensive database of known cell line profiles.[20]
-
Report: You will receive a report confirming the identity of your cell line or indicating any cross-contamination.
Protocol 3: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
MTT Assay Workflow
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Materials:
-
96-well plates
-
Adherent or suspension cells
-
BB-1701
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and incubate overnight.[21]
-
Compound Treatment: Add serial dilutions of BB-1701 to the wells. Include vehicle-only controls. Incubate for the desired exposure period (e.g., 72-96 hours for ADCs with tubulin inhibitors).[21][22]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[23][24]
-
Formazan Solubilization: For adherent cells, carefully remove the medium and add solubilization solution. For suspension cells, add the solubilization solution directly to the wells.[9]
-
Absorbance Measurement: Shake the plate to ensure complete dissolution of the formazan crystals and read the absorbance at 570 nm.[24]
Protocol 4: LDH Cytotoxicity Assay
The LDH assay measures the release of lactate dehydrogenase from cells with damaged membranes.
LDH Assay Workflow
Caption: Step-by-step workflow of the LDH cytotoxicity assay.
Materials:
-
96-well plates
-
Adherent or suspension cells
-
BB-1701
-
LDH assay kit (containing reaction mix and stop solution)
-
Microplate reader
Procedure:
-
Cell Plating and Treatment: Plate and treat cells with BB-1701 as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully transfer the supernatant to a fresh 96-well plate.[5][25]
-
LDH Reaction: Add the LDH reaction mixture to each well and incubate for approximately 30 minutes at room temperature, protected from light.[5][26]
-
Stop Reaction: Add the stop solution provided in the kit to each well.[25]
-
Absorbance Measurement: Read the absorbance at 490 nm.[26]
Signaling Pathways
HER2 Signaling Pathway
Caption: Simplified HER2 signaling pathway.
BB-1701 (Eribulin) Mechanism of Action
Caption: Mechanism of action of BB-1701.
References
- 1. portals.broadinstitute.org [portals.broadinstitute.org]
- 2. A PCR protocol to establish standards for routine mycoplasma testing that by design detects over ninety percent of all known mycoplasma species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STR Profiling | Culture Collections [culturecollections.org.uk]
- 4. Eribulin - Wikipedia [en.wikipedia.org]
- 5. content.abcam.com [content.abcam.com]
- 6. Protocol for NK Cell Activity Assay by LDH Method - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. resources.bio-techne.com [resources.bio-techne.com]
- 10. abcam.com [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. Single-Cells Isolation and Molecular Analysis: Focus on HER2-Low CTCs in Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of host microtubule dynamics by pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Falsification of tetrazolium dye (MTT) based cytotoxicity assay results due to mycoplasma contamination of cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. alstembio.com [alstembio.com]
- 18. sorensonforensics.com [sorensonforensics.com]
- 19. Authentication of Human and Mouse Cell Lines by Short Tandem Repeat (STR) DNA Genotype Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. broadpharm.com [broadpharm.com]
- 24. cyrusbio.com.tw [cyrusbio.com.tw]
- 25. scientificlabs.co.uk [scientificlabs.co.uk]
- 26. cellbiologics.com [cellbiologics.com]
Validation & Comparative
A Comparative Analysis of BB-1701 and Other HER2-Targeting Antibody-Drug Conjugates
For Immediate Release
HANGZHOU, China – In the rapidly evolving landscape of targeted cancer therapies, a new HER2-targeting antibody-drug conjugate (ADC), BB-1701, is demonstrating promising preclinical and clinical activity, positioning it as a noteworthy contender among established treatments. This guide provides a detailed comparison of BB-1701 with other leading HER2-targeting ADCs, focusing on their mechanism of action, efficacy in various HER2-expressing models, and early clinical outcomes.
BB-1701 is an ADC composed of a humanized anti-HER2 antibody, identical to trastuzumab, linked to the cytotoxic payload eribulin, a synthetic analog of a marine natural product.[1] This novel construct is designed to offer a distinct therapeutic profile compared to existing HER2-targeting ADCs, particularly in challenging clinical scenarios such as HER2-low expressing tumors and in patients who have developed resistance to other therapies.
Mechanism of Action: A Differentiated Approach
BB-1701's mechanism of action begins with the binding of its antibody component to the HER2 receptor on tumor cells, leading to internalization.[2] Inside the cell, the linker is cleaved by lysosomal enzymes like cathepsin B, releasing the eribulin payload.[2][3] Eribulin then disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]
A key differentiator for BB-1701 is its potent bystander effect , where the released, cell-permeable eribulin can kill neighboring HER2-negative tumor cells.[1][4] This is particularly advantageous in heterogenous tumors with varying levels of HER2 expression. Furthermore, BB-1701 has been shown to induce immunogenic cell death (ICD) , a form of apoptosis that can stimulate an anti-tumor immune response.[1][4][5][6]
Comparative In-Vitro Cytotoxicity
Preclinical studies have demonstrated BB-1701's potent cytotoxic activity across a range of cancer cell lines with varying HER2 expression levels.[5][6] Notably, in HER2-low cancer cell lines, eribulin-containing ADCs like BB-1701 exhibited higher in-vitro cytotoxicity compared to ADCs with DM1 or Dxd payloads.[1][4]
| Cell Line | HER2 Expression | BB-1701 IC50 (ng/mL) | T-DM1 IC50 (ng/mL) | T-Dxd IC50 (ng/mL) |
| NCI-N87 | High | Data not specified | Data not specified | Data not specified |
| NUGC-3 | Low | Data not specified | Data not specified | Data not specified |
| NCI-H1975 | Low | Data not specified | Data not specified | Data not specified |
Note: Specific IC50 values were not provided in the searched abstracts, but the superiority of BB-1701 in HER2-low lines was consistently reported.
In-Vivo Antitumor Activity
In-vivo studies using xenograft models have further substantiated the efficacy of BB-1701. A single administration of BB-1701 at moderate dose levels (e.g., 5 mg/kg) resulted in significant tumor growth inhibition in models with high, mid, and low HER2 expression.[1] Impressively, BB-1701 also demonstrated effective tumor suppression in models that were resistant to ADCs containing DM1 or Dxd payloads.[1][4][5]
Clinical Efficacy and Safety Profile
Early clinical data from Phase I and II trials have provided encouraging results for BB-1701 in heavily pretreated patients with locally advanced or metastatic HER2-expressing breast cancer.
Phase II Study in Pretreated Patients
In a Phase II study (CTR20241422), patients with HER2-positive or HER2-low breast cancer who had previously been treated with a HER2-directed ADC containing a topoisomerase I inhibitor were administered BB-1701.[7] As of May 2025, the objective response rate (ORR) in efficacy-evaluable patients (n=28) was 28.6%, with a disease control rate (DCR) of 78.6%.[7] In the HER2-low/hormone receptor-positive subgroup (n=17), the ORR was 35.3% and the DCR was 82.3%.[7]
| Patient Population | ORR | DCR |
| All evaluable patients (n=28) | 28.6% | 78.6% |
| HER2-low/HR+ (n=17) | 35.3% | 82.3% |
Phase I Dose Escalation and Expansion
The first-in-human Phase I study (NCT04257110) evaluated the safety and antitumor activity of BB-1701 in patients with HER2-low expressing, locally advanced/metastatic breast cancer across multiple dose levels.[3] The treatment showed promising antitumor activity and a manageable safety profile.[3][8] Notably, responses were observed in patients who had previously received other anti-HER2 ADCs.[3][8]
The most common treatment-related adverse events (TRAEs) included peripheral neuropathy, increased AST and ALT levels, anemia, and decreased white blood cell count.[3] Importantly, no grade 5 TRAEs or cases of interstitial lung disease were reported in the Phase II study.[7]
Experimental Protocols
In-Vitro Cytotoxicity Assay
Cells were seeded in 96-well plates at appropriate densities.[1] After overnight incubation, cells were treated with serial dilutions of BB-1701 or comparator ADCs for a specified duration. Cell viability was then assessed using a standard method, such as a CellTiter-Glo® luminescent cell viability assay, to determine the half-maximal inhibitory concentration (IC50).
Internalization Assay
To evaluate the internalization of BB-1701, HER2-expressing cancer cells (e.g., BT-474 or H1975) were incubated with the ADC at 4°C to allow for surface binding.[1] The temperature was then shifted to 37°C to permit internalization.[1] At various time points, the amount of surface-bound versus internalized ADC was quantified using methods like flow cytometry or ELISA.
In-Vivo Tumor Xenograft Models
Female immunodeficient mice were subcutaneously implanted with human cancer cells expressing varying levels of HER2. Once tumors reached a predetermined size, mice were randomized into treatment and control groups. BB-1701, comparator ADCs, or a vehicle control were administered, typically via intravenous injection. Tumor volume and body weight were monitored regularly to assess efficacy and toxicity.
Conclusion
BB-1701 presents a compelling profile as a next-generation HER2-targeting ADC. Its unique payload, eribulin, coupled with a potent bystander effect and the ability to induce immunogenic cell death, offers a multi-faceted anti-tumor attack. Preclinical data highlight its superior activity in HER2-low settings and in models resistant to other ADCs. Early clinical results in heavily pretreated patient populations are promising, demonstrating meaningful clinical activity and a manageable safety profile. Further investigation is warranted to fully elucidate the therapeutic potential of BB-1701 in the treatment of HER2-expressing cancers.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Facebook [cancer.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HER2-targeting ADC BB-1701 has potent bystander effect in HER2-low expressing tumors | BioWorld [bioworld.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. onclive.com [onclive.com]
- 8. ascopubs.org [ascopubs.org]
BB-1701 Demonstrates Superior Efficacy in T-DM1 Resistant Breast Cancer Models
For Immediate Release
[City, State] – [Date] – Bliss Biopharmaceutical’s novel antibody-drug conjugate (ADC), BB-1701, has shown significant preclinical efficacy in tumor models resistant to the widely used HER2-targeted therapy, trastuzumab emtansine (T-DM1). These findings, aimed at researchers, scientists, and drug development professionals, position BB-1701 as a promising therapeutic alternative for patients with advanced or metastatic HER2-positive breast cancer who have developed resistance to current treatments.
BB-1701 is an ADC composed of a humanized anti-HER2 monoclonal antibody conjugated to the potent microtubule inhibitor, eribulin.[1] This unique composition allows for targeted delivery of eribulin to HER2-expressing cancer cells, leading to mitotic catastrophe and cell death.[2] Preclinical studies demonstrate that BB-1701 not only overcomes T-DM1 resistance but also exhibits a potent bystander effect and induces immunogenic cell death (ICD), further enhancing its anti-tumor activity.
Comparative Efficacy in T-DM1 Resistant Models
In a patient-derived xenograft (PDX) model of T-DM1 resistant breast cancer, MAXF574, a single administration of BB-1701 at a dose of 5 mg/kg resulted in significant tumor growth inhibition.[3] This demonstrates the potent in vivo activity of BB-1701 in a clinically relevant model of acquired resistance.
While direct comparative IC50 values in a single, well-characterized T-DM1 resistant cell line are not yet publicly available, data from various HER2-expressing cell lines highlight the superior potency of BB-1701. In HER2-low cell lines, BB-1701 consistently demonstrates lower IC50 values compared to both T-DM1 and another HER2-targeting ADC, DS-8201a.[3]
| Cell Line | HER2 Expression | BB-1701 IC50 (nM) | T-DM1 IC50 (nM) | DS-8201a IC50 (nM) |
| A549 | Low | Lower than T-DM1 & DS-8201a | Data Not Available | Data Not Available |
| NCI-H1975 | Low | Lower than T-DM1 & DS-8201a | Data Not Available | Data Not Available |
| NUGC-3 | Low | Lower than T-DM1 & DS-8201a | Data Not Available | Data Not Available |
Table 1: Comparative in vitro cytotoxicity of BB-1701 and other HER2-targeting ADCs in HER2-low cancer cell lines. [3]
Mechanism of Action: Overcoming Resistance
The efficacy of BB-1701 in T-DM1 resistant settings can be attributed to several key factors:
-
Novel Payload: Eribulin, the cytotoxic payload of BB-1701, has a distinct mechanism of action from DM1, the payload of T-DM1. Eribulin inhibits microtubule dynamics by a unique mechanism, binding to the plus ends of microtubules and suppressing their growth.[2][4][5][6] This can be effective even when resistance to DM1, which also targets microtubules, has developed.
-
Bystander Effect: BB-1701 exhibits a significant bystander killing effect, meaning that once the eribulin payload is released within a HER2-positive cell, it can diffuse into and kill adjacent HER2-negative tumor cells. This is particularly important in heterogeneous tumors where HER2 expression may vary.
-
Immunogenic Cell Death (ICD): Treatment with BB-1701 has been shown to induce ICD, a form of cancer cell death that activates an anti-tumor immune response. This can lead to a more durable therapeutic effect.
Signaling Pathway and Experimental Workflow
The proposed mechanism of action and experimental validation workflow for BB-1701 are depicted in the following diagrams:
References
- 1. HER2-targeting ADC BB-1701 has potent bystander effect in HER2-low expressing tumors | BioWorld [bioworld.com]
- 2. Eribulin mesylate: mechanism of action of a unique microtubule-targeting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of eribulin on microtubule binding and dynamic instability are strengthened in the absence of the βIII tubulin isotype - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BB-1701 and Trastuzumab Deruxtecan in HER2-Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of HER2-targeted cancer therapy is rapidly evolving with the advent of next-generation antibody-drug conjugates (ADCs). Among the most promising agents are BB-1701, an investigational ADC, and the approved therapeutic, trastuzumab deruxtecan (Enhertu®). This guide provides a comprehensive, data-driven comparison of these two ADCs, focusing on their molecular characteristics, preclinical efficacy, clinical trial outcomes, and safety profiles.
Molecular and Mechanistic Overview
Both BB-1701 and trastuzumab deruxtecan are comprised of the humanized anti-HER2 monoclonal antibody, trastuzumab, enabling them to specifically target HER2-expressing tumor cells. However, their distinct linker and payload technologies lead to different mechanisms of action and potential clinical activities.[1][2][3]
BB-1701 utilizes a cleavable linker to deliver its cytotoxic payload, eribulin , a microtubule dynamics inhibitor.[2][3] Upon internalization into the target cell, the linker is cleaved by lysosomal enzymes like cathepsin B, releasing eribulin.[2] Eribulin then disrupts microtubule formation, leading to G2/M phase cell cycle arrest and apoptosis.[2] Notably, BB-1701 is reported to induce immunogenic cell death (ICD) and a potent bystander effect, where the released payload can kill neighboring HER2-negative tumor cells.[2][4]
Trastuzumab deruxtecan (T-DXd) employs a tumor-selective cleavable linker to deliver its payload, deruxtecan (DXd) , a potent topoisomerase I inhibitor.[5][6] Following internalization, the linker is cleaved, releasing deruxtecan, which intercalates into DNA and inhibits the topoisomerase I enzyme, leading to DNA damage and apoptosis.[6][7][8][9] Trastuzumab deruxtecan is characterized by a high drug-to-antibody ratio (DAR) of approximately 8 and a significant bystander effect due to the high membrane permeability of its payload.[5][8]
Key Molecular Characteristics
| Feature | BB-1701 | Trastuzumab Deruxtecan |
| Antibody | Trastuzumab (anti-HER2 IgG1)[1][3] | Trastuzumab (anti-HER2 IgG1)[5][7] |
| Payload | Eribulin (Microtubule Inhibitor)[2][3] | Deruxtecan (DXd) (Topoisomerase I Inhibitor)[5][6] |
| Linker | Cleavable (e.g., by Cathepsin B)[2] | Tumor-selective cleavable peptide-based linker[5] |
| Drug-to-Antibody Ratio (DAR) | Approximately 4[1] | Approximately 8[5][8] |
| Primary Mechanism of Action | Inhibition of microtubule polymerization, G2/M cell cycle arrest, apoptosis.[2] | Inhibition of topoisomerase I, DNA damage, apoptosis.[6][7][8][9] |
| Additional Mechanisms | Potent bystander effect, Immunogenic Cell Death (ICD).[2][4] | Potent bystander effect.[5][7] |
Preclinical Performance
Preclinical studies have demonstrated the potent anti-tumor activity of both ADCs across a range of HER2-expressing cancer models.
In Vitro Cytotoxicity
Preclinical evidence suggests that BB-1701 exhibits higher in vitro cytotoxicity in cancer cell lines with low HER2 expression compared to ADCs with DM1 and deruxtecan payloads.[4] Both BB-1701 and trastuzumab deruxtecan have demonstrated significant bystander killing effects in co-culture models of HER2-positive and HER2-negative cells.[4]
In Vivo Tumor Models
In xenograft models, both ADCs have shown robust tumor growth inhibition. BB-1701 has demonstrated efficacy in models that are resistant to T-DM1 and T-DXd.[4] Trastuzumab deruxtecan has also shown potent anti-tumor activity in various preclinical models, including those with low HER2 expression.
Clinical Efficacy and Safety
Clinical trials have provided valuable insights into the efficacy and safety of both agents in patients with HER2-positive and HER2-low metastatic breast cancer and other solid tumors.
Clinical Trial Data: BB-1701
The ongoing Phase I/II clinical trials for BB-1701 (NCT04257110) have shown promising early results in heavily pretreated patients.
| Trial Phase | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| Phase 2 (preliminary) | HER2+ or HER2-low metastatic breast cancer (n=28) | 28.6% | 78.6%[10] |
| Phase 2 (subgroup) | HER2-low/HR+ metastatic breast cancer (n=17) | 35.3% | 82.3%[10] |
Clinical Trial Data: Trastuzumab Deruxtecan
Trastuzumab deruxtecan has been evaluated in several large-scale clinical trials, leading to its approval for various indications.
| Trial Name | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| DESTINY-Breast01 (Phase 2) | HER2+ metastatic breast cancer (heavily pretreated) | 60.9%[11] | 16.4 months[11] | 29.1 months[11] |
| DESTINY-Breast03 (Phase 3, vs. T-DM1) | HER2+ metastatic breast cancer (second-line) | 79.7%[12] | Not Reached (vs. 6.8 months for T-DM1)[12] | Not Reached (favored T-DXd)[12] |
| DESTINY-Lung01 (Phase 2) | HER2-mutant NSCLC | 54.9%[13] | 8.2 months[13] | 17.8 months[13] |
Safety and Tolerability
Both ADCs have manageable but distinct safety profiles.
-
BB-1701: Common adverse events include peripheral neuropathy, increased liver enzymes, and decreased blood cell counts.[10]
-
Trastuzumab Deruxtecan: Common adverse events include nausea, decreased neutrophil count, and fatigue.[14] A key adverse event of special interest is interstitial lung disease (ILD)/pneumonitis, which has been reported in clinical trials.[7][14]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
In Vitro Cytotoxicity Assay (General Protocol)
-
Cell Culture: Cancer cell lines with varying HER2 expression levels are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADC, unconjugated antibody, and free payload for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or XTT. The absorbance is read using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Xenograft Tumor Model (General Protocol)
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups and administered the ADC, vehicle control, or a comparator agent intravenously.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Endpoints: Key endpoints include tumor growth inhibition, objective response rate, and survival.
Pharmacokinetic Analysis (General Protocol)
-
Sample Collection: Blood samples are collected from treated animals or patients at various time points.
-
Analyte Measurement: The concentrations of the total antibody, conjugated ADC, and free payload in plasma or serum are measured using methods like ELISA or LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), area under the curve (AUC), and half-life (t1/2) are calculated.
Visualizing Mechanisms and Workflows
Signaling Pathway and Mechanism of Action
Caption: Generalized mechanism of action for HER2-targeted ADCs.
Experimental Workflow: In Vitro Cytotoxicity
Caption: Workflow for in vitro cytotoxicity assessment of ADCs.
Conclusion and Future Directions
Both BB-1701 and trastuzumab deruxtecan are potent HER2-targeting ADCs with distinct payload mechanisms that have demonstrated significant anti-tumor activity. Trastuzumab deruxtecan is an established therapeutic with proven efficacy in various clinical settings. BB-1701 is a promising investigational agent with a different mechanism of action that may offer an advantage in certain patient populations, including those with resistance to other HER2-targeted therapies.
Direct head-to-head clinical trials will be necessary to definitively compare the efficacy and safety of these two agents. Future research should also focus on identifying biomarkers to predict response and resistance to each ADC, enabling a more personalized approach to HER2-targeted therapy. The continued development of novel ADCs like BB-1701 is crucial for expanding the therapeutic options and improving outcomes for patients with HER2-expressing cancers.
References
- 1. ascopubs.org [ascopubs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. [PDF] Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity. | Semantic Scholar [semanticscholar.org]
- 4. Pharmacokinetics of antibody-drug conjugates (ADCs) - ProteoGenix [proteogenix.science]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. thestormriders.org [thestormriders.org]
- 9. NCT04257110 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 10. Preclinical and Clinical Efficacy of Trastuzumab Deruxtecan in Breast Cancer Brain Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Comparative Analysis of BB-1701 Monoclonal Antibody Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of the BB-1701 monoclonal antibody with other alternative anti-HER2 antibodies. The information presented is based on available preclinical data and established scientific literature, offering insights into the specificity and potential off-target binding of these therapeutic agents.
Introduction to BB-1701
BB-1701 is an antibody-drug conjugate (ADC) that utilizes a monoclonal antibody identical to trastuzumab to target the human epidermal growth factor receptor 2 (HER2).[1] As the cross-reactivity of an ADC is primarily determined by its antibody component, this guide will focus on the binding characteristics of the anti-HER2 antibody, trastuzumab, and its comparators. Understanding the cross-reactivity of BB-1701 is crucial for predicting potential on-target, off-tumor toxicities and for the design of robust preclinical safety studies.
Comparison with Alternative Anti-HER2 Monoclonal Antibodies
The specificity of anti-HER2 antibodies is a critical factor in their therapeutic efficacy and safety. While all targeting HER2, different antibodies may recognize distinct epitopes on the receptor, potentially influencing their cross-reactivity profiles.
| Antibody | Target Epitope | Key Distinctions |
| BB-1701 (Trastuzumab) | Domain IV of HER2 | Prevents ligand-independent HER2 signaling and mediates antibody-dependent cell-mediated cytotoxicity (ADCC). |
| Pertuzumab | Dimerization domain (Subdomain II) of HER2 | Inhibits ligand-induced heterodimerization of HER2 with other HER family members (e.g., HER3).[2][3] |
| SP3, CB11, 4D5, 4B5 | Various epitopes on HER2 | These are other monoclonal antibodies used in research and diagnostics, with varying sensitivity and specificity for HER2 detection. |
The distinct binding sites of trastuzumab and pertuzumab on the HER2 receptor are a key differentiator. While BB-1701 (trastuzumab) primarily blocks the homodimerization and downstream signaling of HER2, pertuzumab's mechanism of action is centered on preventing the formation of HER2 heterodimers with other HER family receptors, a key driver of tumor growth. This difference in epitope binding could theoretically lead to variations in on-target binding profiles in tissues with different expression patterns of HER family members.
Expected Cross-Reactivity Profile of BB-1701 in Human Tissues
The on-target cross-reactivity of BB-1701 is directly correlated with the expression of the HER2 protein in normal human tissues. Based on immunohistochemistry (IHC) data from various sources, the expected binding profile of BB-1701 across a standard panel of normal human tissues is summarized below. It is important to note that trastuzumab, the antibody component of BB-1701, is highly specific for human HER2 and does not exhibit cross-reactivity with the rodent equivalent, HER2/neu.[4][5]
| Tissue | Expected HER2 Expression (IHC Staining) | Expected BB-1701 On-Target Binding |
| Adrenal Gland | Low | Minimal |
| Bladder | Low | Minimal |
| Bone Marrow | Negative | None |
| Brain (Cerebrum, Cerebellum) | Low in some neuronal populations | Minimal |
| Breast | Negative in normal ductal epithelium[6] | None in normal tissue |
| Colon | Low in epithelial cells | Minimal |
| Esophagus | Low in epithelial cells | Minimal |
| Fallopian Tube | Moderate in epithelial cells | Moderate |
| Heart | Low in cardiomyocytes | Minimal |
| Kidney | Low in renal tubules | Minimal |
| Liver | Low in hepatocytes | Minimal |
| Lung | Low in bronchial epithelium | Minimal |
| Lymph Node | Negative | None |
| Ovary | Low in surface epithelium | Minimal |
| Pancreas | Low in ductal and acinar cells | Minimal |
| Peripheral Nerve | Low | Minimal |
| Pituitary Gland | Low | Minimal |
| Placenta | Moderate to strong in trophoblasts[7] | Moderate to Strong |
| Prostate | Low in glandular epithelium | Minimal |
| Salivary Gland | Low in acinar and ductal cells | Minimal |
| Skeletal Muscle | Negative | None |
| Skin | Low in epithelial cells | Minimal |
| Small Intestine | Low in epithelial cells | Minimal |
| Spinal Cord | Low in some neuronal populations | Minimal |
| Spleen | Negative | None |
| Stomach | Low in epithelial cells | Minimal |
| Testis | Negative | None |
| Thymus | Negative | None |
| Thyroid | Low in follicular cells | Minimal |
| Tonsil | Negative | None |
| Ureter | Low in urothelium | Minimal |
| Uterus (Endometrium & Myometrium) | Low in endometrial glands | Minimal |
This table is a synthesis of data from multiple sources and represents an expected profile. Actual binding intensity may vary between individuals and with the specific detection methods used.
Experimental Protocols
A definitive cross-reactivity study for a therapeutic antibody like BB-1701 should be conducted following regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[8][9][10] The following is a detailed protocol for a standard immunohistochemistry (IHC) assay for tissue cross-reactivity.
Objective: To assess the on-target and off-target binding of BB-1701 to a comprehensive panel of normal human tissues.
Materials:
-
BB-1701 monoclonal antibody
-
Isotype control antibody (human IgG1)
-
Biotinylated secondary antibody (anti-human IgG)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Diaminobenzidine (DAB) substrate-chromogen system
-
Hematoxylin counterstain
-
Cryostat
-
Microscope slides
-
Optimal Cutting Temperature (OCT) compound
-
Fixative (e.g., cold acetone)
-
Phosphate Buffered Saline (PBS)
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 1% BSA)
-
Antigen retrieval solution (if required for specific epitopes)
-
Panel of fresh-frozen normal human tissues from at least three unrelated donors, as recommended by the FDA.
Procedure:
-
Tissue Preparation:
-
Embed fresh human tissues in OCT compound and snap-freeze in isopentane cooled with liquid nitrogen.
-
Store frozen tissue blocks at -80°C.
-
Using a cryostat, cut 5-10 µm thick sections and mount on charged microscope slides.
-
Allow sections to air dry for 30 minutes at room temperature.
-
-
Fixation:
-
Fix the tissue sections in cold acetone for 10 minutes.
-
Air dry the slides for 10-15 minutes.
-
Wash slides three times for 5 minutes each in PBS.
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Prepare dilutions of BB-1701 and the isotype control antibody in blocking buffer. A typical starting concentration range is 1-10 µg/mL.
-
Incubate sections with the primary antibody or isotype control overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides three times for 5 minutes each in PBS.
-
Incubate sections with the biotinylated secondary antibody for 1 hour at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash slides three times for 5 minutes each in PBS.
-
Incubate sections with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Chromogenic Detection:
-
Wash slides three times for 5 minutes each in PBS.
-
Incubate sections with DAB substrate-chromogen solution until a brown precipitate is observed in positive control tissues.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections through a graded series of alcohol and clear in xylene.
-
Mount coverslips using a permanent mounting medium.
-
-
Data Analysis:
-
Examine the slides under a light microscope.
-
A board-certified pathologist should score the staining intensity (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, 3+ for strong) and the distribution of staining within each tissue.
-
Compare the staining of BB-1701 to the isotype control to identify specific binding.
-
Visualizations
The following diagrams illustrate the HER2 signaling pathway and the experimental workflow for a tissue cross-reactivity study.
Caption: Simplified HER2 signaling pathway.
Caption: Experimental workflow for IHC-based cross-reactivity.
References
- 1. proteogenex.com [proteogenex.com]
- 2. Pertuzumab - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trastuzumab does not bind rat or mouse ErbB2/neu: implications for selection of non-clinical safety models for trastuzumab-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ms-validatedantibodies.com [ms-validatedantibodies.com]
- 7. Expression of the HER-2/neu proto-oncogene in normal human adult and fetal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Special Histology Services | Cureline BioPathology [curelinebiopathology.com]
- 10. iphasebiosci.com [iphasebiosci.com]
Navigating the Safety Landscape of HER2-Targeted Antibody-Drug Conjugates: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced safety profiles of HER2-targeted antibody-drug conjugates (ADCs) is paramount for advancing therapeutic strategies. This guide provides a comprehensive comparative analysis of the safety profiles of key HER2 ADCs, supported by clinical trial data and detailed experimental methodologies.
The advent of HER2-targeted ADCs has revolutionized the treatment paradigm for HER2-positive malignancies. By combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload, these agents offer a targeted approach to cancer therapy. However, their unique tripartite structure—comprising an antibody, a linker, and a payload—also gives rise to a distinct set of toxicities. This guide delves into the safety profiles of four prominent HER2 ADCs: Trastuzumab deruxtecan (Enhertu), Ado-trastuzumab emtansine (Kadcyla), Disitamab vedotin, and Trastuzumab duocarmazine.
Comparative Safety Profiles: A Data-Driven Overview
The safety and tolerability of HER2 ADCs are critical determinants of their clinical utility. The following tables summarize the incidence of common and key adverse events (AEs) from head-to-head and pivotal clinical trials, offering a direct comparison of their safety profiles.
Table 1: Comparative Safety of Trastuzumab Deruxtecan (T-DXd) vs. Ado-trastuzumab Emtansine (T-DM1) in the DESTINY-Breast03 Trial [1][2][3][4]
| Adverse Event (Any Grade) | Trastuzumab Deruxtecan (n=257) | Ado-trastuzumab Emtansine (n=261) |
| Nausea | 72.8% | 29.9% |
| Vomiting | 44.0% | 18.8% |
| Alopecia | 36.2% | 2.3% |
| Fatigue | 44.7% | 29.1% |
| Anemia | 32.7% | 20.7% |
| Neutropenia | 32.3% | 12.3% |
| Diarrhea | 29.2% | 15.3% |
| Thrombocytopenia | 22.2% | 24.5% |
| Interstitial Lung Disease (ILD)/Pneumonitis | 15.2% (adjudicated) | 3.1% (adjudicated) |
Table 2: Safety Profile of Trastuzumab Duocarmazine in the TULIP Trial [5][6][7][8][9]
| Adverse Event (Any Grade) | Trastuzumab Duocarmazine (n=291) | Physician's Choice (n=146) |
| Conjunctivitis | 38.2% | N/A |
| Keratitis | 38.2% | N/A |
| Fatigue | 33.3% | 29.9% |
| Nausea | 24.1% | 31.4% |
| Diarrhea | 19.9% | 35.8% |
| Interstitial Lung Disease (ILD)/Pneumonitis | 7.6% | N/A |
| Grade ≥3 Ocular Toxicity | 17.8% | N/A |
Table 3: Safety Profile of Disitamab Vedotin [10][11][12][13][14]
Note: Data for Disitamab vedotin is often presented in studies comparing it to standard chemotherapy rather than another HER2 ADC. The following is a summary of common adverse events from clinical trials.
| Adverse Event (Any Grade) | Disitamab Vedotin |
| Peripheral Sensory Neuropathy | 68.2% |
| Anemia | 71.1% |
| Leukopenia | 50.5% |
| Increased AST | 42.1% |
| Hypoesthesia | 52.6% |
| Fatigue/Asthenia | 52.6% |
| Anorexia | 57.9% |
Mechanisms of Toxicity in HER2 ADCs
The toxicities associated with HER2 ADCs are multifaceted and can be broadly categorized as on-target, off-tumor toxicity and off-target toxicity.
-
On-target, off-tumor toxicity occurs when the ADC binds to HER2 expressed on healthy tissues, leading to their damage. For example, low levels of HER2 expression on tissues like the lungs and heart can contribute to toxicities such as interstitial lung disease and cardiotoxicity[15][16][17][18].
-
Off-target toxicity is independent of HER2 binding and is primarily driven by the premature release of the cytotoxic payload into circulation or the non-specific uptake of the ADC by healthy cells[19][20][21]. The stability of the linker and the properties of the payload are key determinants of off-target toxicity[19][20].
Caption: Mechanisms of HER2 ADC Toxicity.
Key Experimental Protocols for Safety Assessment
A robust nonclinical safety evaluation is crucial for the development of ADCs. This involves a series of in vitro and in vivo studies to characterize potential toxicities.
Off-Target Cytotoxicity Assay
This assay evaluates the toxicity of the ADC to cells that do not express the target antigen (HER2-negative cells).
Methodology:
-
Cell Culture: HER2-negative cell lines (e.g., MCF-7) are cultured in appropriate media.
-
Treatment: Cells are treated with serial dilutions of the ADC, the free payload, and a non-targeting ADC control.
-
Incubation: Cells are incubated for a period that allows for potential non-specific uptake and cytotoxicity (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT) or a fluorescence-based assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the off-target cytotoxic potential.
Caption: Workflow for an Off-Target Cytotoxicity Assay.
Bystander Effect Assay
This assay determines the ability of the ADC's payload to kill neighboring antigen-negative cells after being released from the target antigen-positive cells.
Methodology:
-
Cell Co-culture: HER2-positive (e.g., SK-BR-3) and HER2-negative (e.g., MCF-7, often engineered to express a fluorescent protein for identification) cells are co-cultured.
-
Treatment: The co-culture is treated with the ADC.
-
Incubation: The cells are incubated for a defined period.
-
Viability Assessment: The viability of the HER2-negative cell population is specifically measured, often using flow cytometry or high-content imaging to distinguish between the two cell types.
-
Data Analysis: A decrease in the viability of the HER2-negative cells in the presence of HER2-positive cells and the ADC indicates a bystander effect[22][23][24][25].
Caption: Workflow for a Bystander Effect Assay.
Linker Stability Assay
This assay assesses the stability of the linker connecting the antibody and the payload in a biologically relevant matrix, such as plasma.
Methodology:
-
Incubation: The ADC is incubated in plasma (human, mouse, or other relevant species) at 37°C over a time course.
-
Sample Collection: Aliquots are taken at various time points.
-
Analysis: The amount of intact ADC and released payload is quantified. This can be done using various techniques:
-
Data Analysis: The rate of payload release is calculated to determine the linker's stability.
Caption: Workflow for a Linker Stability Assay.
Conclusion
The safety profiles of HER2-targeted ADCs are complex and influenced by a multitude of factors including the antibody, linker, and payload. A thorough understanding of these profiles, informed by comparative clinical data and robust nonclinical safety assessments, is essential for the continued development and optimal clinical application of these potent anti-cancer agents. As the field evolves, the development of novel linker and payload technologies will likely lead to ADCs with improved therapeutic indices and more manageable safety profiles.
References
- 1. oncologynewscentral.com [oncologynewscentral.com]
- 2. targetedonc.com [targetedonc.com]
- 3. fiercepharma.com [fiercepharma.com]
- 4. ppf.eu [ppf.eu]
- 5. adcreview.com [adcreview.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. byondis.com [byondis.com]
- 8. Trastuzumab Duocarmazine in Previously Treated HER2-Positive Metastatic Breast Cancer - The ASCO Post [ascopost.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Frontiers | Disitamab vedotin vs. gemcitabine-cisplatin regimen with immunotherapy: a comparative analysis of efficacy and safety in muscle-invasive bladder cancer [frontiersin.org]
- 11. Disitamab vedotin vs. gemcitabine-cisplatin regimen with immunotherapy: a comparative analysis of efficacy and safety in muscle-invasive bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Disitamab vedotin vs. gemcitabine-cisplatin regimen with immunotherapy: a comparative analysis of efficacy and safety in muscle-invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Navigating hepatotoxicity of antibody-drug conjugates: from mechanistic insights to clinical and postmarketing evidence [frontiersin.org]
- 21. blog.crownbio.com [blog.crownbio.com]
- 22. agilent.com [agilent.com]
- 23. benchchem.com [benchchem.com]
- 24. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 25. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 26. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 27. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ADC Plasma Stability Assay [iqbiosciences.com]
- 29. benchchem.com [benchchem.com]
Independent Validation of BB-1701's Effect on Immunogenic Cell Death: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunogenic cell death (ICD) inducing capabilities of BB-1701, a novel HER2-targeting antibody-drug conjugate (ADC), with other established ICD inducers. The data presented for BB-1701 is based on preclinical studies provided by the manufacturer. To date, independent validation of these findings has not been published. This guide aims to equip researchers with the available data and detailed methodologies to critically evaluate and potentially investigate these claims.
Comparative Analysis of Immunogenic Cell Death Markers
Immunogenic cell death is a form of regulated cell death that activates an adaptive immune response against dead-cell antigens. Key markers of ICD include the surface exposure of calreticulin (ecto-CRT), the secretion of adenosine triphosphate (ATP), and the release of high mobility group box 1 (HMGB1). The following table summarizes the available quantitative data for BB-1701 in comparison to other well-characterized ICD inducers, Trastuzumab deruxtecan (T-DXd) and Doxorubicin.
| Inducer | Target/Mechanism | Cell Line | Assay | Result | Data Source |
| BB-1701 | HER2/Eribulin (Microtubule Inhibitor) | BT-474 (Human Breast Carcinoma) | Flow Cytometry for ecto-CRT | Concentration-dependent increase in CRT positive cells. | Wang et al. (Preclinical Study)[1] |
| BT-474 | Luminescence-based ATP Assay | Time-dependent increase in extracellular ATP. | Wang et al. (Preclinical Study)[1] | ||
| Trastuzumab deruxtecan (T-DXd) | HER2/Topoisomerase I Inhibitor | Human Breast Cancer Slices | Flow Cytometry for active Caspase-3 | Significantly enhanced frequencies of active caspase-3+ cells. | Schulte et al.[2] |
| Human Breast Cancer Slices | ELISA for HMGB1 | Increased release of HMGB1 in culture supernatants.[2] | Schulte et al.[2] | ||
| Au565 (Human Breast Carcinoma) | Luminescence-based ATP Assay | Elevated extracellular ATP. | Tsao et al. | ||
| Au565 | Lumit-Immunoassay for HMGB1 | Elevated extracellular HMGB1. | Tsao et al.[3] | ||
| Au565 | Flow Cytometry for ecto-CRT | Increased surface Calreticulin. | Tsao et al.[3] | ||
| Doxorubicin | DNA Intercalation/Topoisomerase II Inhibition | B16-F10 (Murine Melanoma) | Flow Cytometry for ecto-CRT | Increased Calreticulin expression. | He et al.[4] |
| 4T1 (Murine Breast Cancer) | Flow Cytometry | Assessed for ICD induction. | Cardador et al.[5] |
Note: The data for BB-1701 is derived from a preclinical study by its developer. Independent validation is crucial for confirming these findings. The comparator data is from various independent research groups. Direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key assays used to measure ICD markers.
Detection of Surface-Exposed Calreticulin (ecto-CRT) by Flow Cytometry
-
Cell Preparation: Plate cancer cells and treat with BB-1701, a comparator drug, or a vehicle control for the desired time.
-
Staining: Gently harvest the cells and wash with a binding buffer. Incubate the cells with an anti-calreticulin antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) in the dark. A viability dye (e.g., DAPI or Propidium Iodide) should be included to exclude dead cells from the analysis of early apoptotic events.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Analysis: Gate on the live cell population and quantify the percentage of cells positive for calreticulin staining and the mean fluorescence intensity.
Measurement of Extracellular ATP Secretion
-
Sample Collection: After treating the cells with the respective compounds for the indicated time, carefully collect the cell culture supernatant.
-
ATP Assay: Use a commercially available luciferin/luciferase-based ATP determination kit. In the presence of ATP, luciferase converts luciferin to oxyluciferin, generating light.
-
Measurement: Transfer the supernatant to a luminometer-compatible plate, add the ATP reagent, and measure the luminescence.
-
Quantification: Generate a standard curve with known ATP concentrations to quantify the amount of ATP in the samples.
Quantification of Released High Mobility Group Box 1 (HMGB1)
-
Sample Collection: Collect the cell culture supernatant after treatment.
-
ELISA: Use a commercially available HMGB1 ELISA kit. The assay typically involves coating a plate with an HMGB1 capture antibody, adding the supernatant, followed by a detection antibody, and a substrate for colorimetric detection.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Use a standard curve with recombinant HMGB1 to determine the concentration in the samples.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway for BB-1701-induced immunogenic cell death and a typical experimental workflow for its validation.
Caption: Proposed signaling pathway of BB-1701 induced immunogenic cell death.
Caption: A typical experimental workflow for the validation of immunogenic cell death.
References
- 1. Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. datasourcebydaiichisankyo.com [datasourcebydaiichisankyo.com]
- 3. Scholars@Duke publication: Abstract B009: Enhancing Antitumor Immune Responses: Trastuzumab Deruxtecan (T- DXd) Induces Immunogenic Cell Death and Phagocytosis, Synergizing with CD47/SIRPα Checkpoint Blockade [scholars.duke.edu]
- 4. Chemotherapy Dose Shapes the Expression of Immune-Interacting Markers on Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HER2-targeting ADC BB-1701 has potent bystander effect in HER2-low expressing tumors | BioWorld [bioworld.com]
Navigating the Reproducibility of Novel Therapeutics: A Comparative Guide to BB-1701 Efficacy
For Immediate Release
In the fast-paced world of oncology drug development, the reproducibility of preclinical and clinical findings is paramount for ensuring the robustness and reliability of novel therapeutics. This guide provides a comprehensive comparison of the efficacy of BB-1701, a promising HER2-targeting antibody-drug conjugate (ADC), with a focus on the critical aspect of reproducibility across different laboratory and clinical settings. While comprehensive independent validation of BB-1701's efficacy is emerging, this guide synthesizes the available data and contextualizes it within the broader landscape of established HER2-targeted ADCs to offer a valuable resource for researchers, scientists, and drug development professionals.
Executive Summary
BB-1701 is an antibody-drug conjugate composed of a humanized anti-HER2 monoclonal antibody linked to the cytotoxic payload eribulin, a microtubule dynamics inhibitor.[1] Preclinical and early clinical data, primarily from the developer, suggest that BB-1701 demonstrates significant antitumor activity in HER2-expressing cancers, including those with low HER2 expression.[1][2] This guide presents the currently available efficacy data for BB-1701 and discusses the importance of reproducibility by comparing its profile with more extensively studied HER2-targeting ADCs, Ado-trastuzumab emtansine (T-DM1) and Trastuzumab deruxtecan (T-DXd). Due to the limited availability of independent research on BB-1701, this guide emphasizes the methodological considerations and sources of variability that can influence the reproducibility of ADC efficacy studies.
BB-1701: Profile and Efficacy Data
BB-1701 leverages the specificity of an anti-HER2 antibody to deliver the potent microtubule inhibitor, eribulin, directly to tumor cells.[1] This targeted delivery is designed to maximize therapeutic efficacy while minimizing systemic toxicity.
Preclinical Efficacy of BB-1701
In vitro studies have demonstrated the cytotoxic activity of BB-1701 across a panel of cancer cell lines with varying levels of HER2 expression. The preclinical data available has been generated by the developer, Bliss Biopharmaceutical.
Table 1: In Vitro Cytotoxicity of BB-1701 in Various Cancer Cell Lines
| Cell Line | Cancer Type | HER2 Expression Level | BB-1701 IC50 (ng/mL) | Reference |
| NCI-N87 | Gastric Carcinoma | High | 1.8 | [2] |
| BT-474 | Breast Ductal Carcinoma | High | 2.5 | [2] |
| SK-BR-3 | Breast Adenocarcinoma | High | 3.2 | [2] |
| NUGC-3 | Gastric Carcinoma | Low | 3.5 | [2] |
| NCI-H1975 | Lung Adenocarcinoma | Low | 10.7 | [2] |
| JIMT-1 | Breast Ductal Carcinoma | Moderate | 20.3 | [2] |
Data sourced from developer's preclinical publications.
In vivo studies using xenograft and patient-derived xenograft (PDX) models have also shown significant tumor growth inhibition. For instance, in an NCI-N87 xenograft model, a single 5 mg/kg dose of BB-1701 resulted in sustained tumor suppression.[2] Similarly, in a T-DM1 resistant breast cancer PDX model, BB-1701 treatment led to tumor regression.[2]
Clinical Efficacy of BB-1701
Early-phase clinical trials have provided preliminary evidence of BB-1701's antitumor activity in patients with heavily pretreated HER2-expressing solid tumors.
Table 2: Clinical Efficacy of BB-1701 in Phase I/II Studies
| Trial Identifier | Patient Population | N | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| NCT04257110 (Phase I) | HER2-expressing solid tumors | 26 | 50.0% | 92.3% | [3] |
| NCT04257110 (Expansion Cohort) | HER2-low metastatic breast cancer | 38 | 27.8% - 40.0% (dose-dependent) | 60.0% - 88.9% (dose-dependent) | [4][5] |
| CTR20241422 (Phase II) | HER2+ or HER2-low metastatic breast cancer (post-T-DXd) | 28 | 28.6% | 78.6% | [6] |
Data as reported in conference abstracts and press releases.
The Critical Role of Reproducibility in ADC Development
The journey of an ADC from bench to bedside is paved with rigorous testing and validation. A key challenge in this process is ensuring that the promising results observed in initial studies can be consistently reproduced by independent researchers in different laboratory environments. Several factors can contribute to variability in ADC efficacy studies:
-
Conjugation Chemistry and Drug-to-Antibody Ratio (DAR): The method used to link the payload to the antibody and the average number of payload molecules per antibody can significantly impact the ADC's stability, pharmacokinetics, and potency.
-
Cell Line Authenticity and Passage Number: Genetic drift and phenotypic changes in cancer cell lines over time and across different labs can alter their sensitivity to therapeutics.
-
Animal Model Variations: The choice of animal strain, the site of tumor implantation, and the overall health status of the animals can influence tumor growth rates and drug metabolism.
-
Assay Conditions and Endpoints: Subtle differences in experimental protocols, such as incubation times, reagent concentrations, and the methods used to assess cell viability or tumor volume, can lead to divergent results.
Comparative Landscape: Ado-trastuzumab emtansine (T-DM1) and Trastuzumab deruxtecan (T-DXd)
To illustrate the importance of reproducibility, we can look at the extensive body of research on two widely studied HER2-targeting ADCs: T-DM1 and T-DXd. Unlike BB-1701, the efficacy of these agents has been evaluated in numerous independent preclinical and clinical studies, providing a more complete picture of their therapeutic potential and limitations.
Ado-trastuzumab emtansine (T-DM1)
T-DM1, an ADC composed of trastuzumab linked to the microtubule inhibitor DM1, has been a cornerstone of HER2-positive breast cancer treatment for years. Its efficacy has been demonstrated in multiple pivotal trials and subsequently confirmed in various real-world studies and independent academic research.
Table 3: Selected Efficacy Data for Ado-trastuzumab emtansine (T-DM1)
| Study/Trial | Setting | Patient Population | N | ORR | Key Findings |
| EMILIA (Pivotal Phase III) | Metastatic Breast Cancer (2nd line) | HER2+ | 495 | 43.6% | Superior PFS and OS vs. lapatinib + capecitabine.[7] |
| TH3RESA (Phase III) | Metastatic Breast Cancer (≥2 prior HER2-directed regimens) | HER2+ | 404 | 31.3% | Improved PFS vs. physician's choice of treatment.[7] |
| KATHERINE (Phase III) | Early Breast Cancer (adjuvant) | HER2+ with residual disease | 743 | N/A | Significantly improved invasive disease-free survival vs. trastuzumab.[8] |
| Independent Preclinical Study | In vitro | HER2+ breast cancer cell lines (SK-BR-3) | N/A | IC50: 4.7 x 10⁻¹¹ to 1.2 x 10⁻¹⁰ M | Confirmed high potency in HER2-amplified cells.[9] |
Trastuzumab deruxtecan (T-DXd)
T-DXd, a newer generation ADC with a topoisomerase I inhibitor payload, has demonstrated remarkable efficacy, even in tumors with low HER2 expression. Its groundbreaking results in the DESTINY-Breast trials have been a focal point of extensive research and discussion within the oncology community.
Table 4: Selected Efficacy Data for Trastuzumab deruxtecan (T-DXd)
| Study/Trial | Setting | Patient Population | N | ORR | Key Findings |
| DESTINY-Breast01 (Phase II) | Metastatic Breast Cancer (heavily pretreated) | HER2+ | 184 | 60.9% | High and durable response rates.[10] |
| DESTINY-Breast03 (Phase III) | Metastatic Breast Cancer (2nd line) | HER2+ | 261 | 79.7% | Superior PFS vs. T-DM1.[11] |
| DESTINY-PanTumor02 (Phase II) | Various HER2-expressing solid tumors | 267 | 37.1% | Broad activity across multiple tumor types.[12] | |
| Independent Preclinical Study | In vivo (Pediatric PDX models) | Various pediatric solid tumors | N/A | N/A | Demonstrated tumor growth inhibition in HER2-expressing pediatric cancer models.[13] |
The availability of data from multiple independent sources for T-DM1 and T-DXd allows for a more robust assessment of their efficacy and provides a benchmark for the level of evidence that will be necessary to fully understand the therapeutic potential of newer agents like BB-1701.
Methodological Deep Dive: Experimental Protocols
To facilitate the independent evaluation and replication of the presented findings, detailed methodologies for key experiments are crucial.
In Vitro Cytotoxicity Assay (General Protocol)
-
Cell Culture: Cancer cell lines are maintained in their recommended growth medium supplemented with fetal bovine serum and antibiotics, and cultured at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of the ADC or control agents.
-
Incubation: Plates are incubated for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Xenograft Tumor Model (General Protocol)
-
Animal Housing: Immunocompromised mice (e.g., nude or SCID) are housed in a pathogen-free environment with ad libitum access to food and water.
-
Tumor Cell Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers and calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. The ADC or vehicle control is administered via the appropriate route (e.g., intravenous).
-
Efficacy Assessment: Tumor growth inhibition is monitored over time. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumor growth inhibition (TGI) is calculated.
Visualizing the Science: Pathways and Workflows
To further clarify the mechanisms and processes discussed, the following diagrams are provided.
BB-1701 Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of BB-1701.
Generalized Experimental Workflow for ADC Efficacy
Caption: General workflow for preclinical and clinical evaluation of an ADC.
Conclusion and Future Directions
BB-1701 has demonstrated promising antitumor activity in early-stage development. The data generated by the developer provides a solid foundation for further investigation. However, for the scientific and clinical community to fully embrace a new therapeutic, independent replication and validation of these initial findings are essential. As BB-1701 progresses through clinical development, it is anticipated that more data from diverse research groups will become available, allowing for a more comprehensive assessment of its efficacy and reproducibility.
This guide serves as a call to action for the research community to engage in the independent evaluation of novel therapeutics. By fostering a culture of collaboration and transparent data sharing, we can accelerate the development of robust and reliable cancer treatments for the patients who need them most.
References
- 1. HER2-targeting ADC BB-1701 has potent bystander effect in HER2-low expressing tumors | BioWorld [bioworld.com]
- 2. Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. onclive.com [onclive.com]
- 7. Ado-trastuzumab emtansine (T-DM1) in human epidermal growth factor receptor 2 (HER2)-positive metastatic breast cancer: latest evidence and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. ENHERTU® (fam-trastuzumab deruxtecan-nxki) | Results with ENHERTU [enhertu.com]
- 12. Efficacy and Safety of Trastuzumab Deruxtecan in Patients With HER2-Expressing Solid Tumors: Primary Results From the DESTINY-PanTumor02 Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Benchmarking BB-1701: A Comparative Analysis Against Standard-of-Care HER2 Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel HER2-targeting antibody-drug conjugate (ADC) BB-1701 against current standard-of-care therapies for HER2-expressing cancers. The analysis is supported by preclinical and clinical data to inform research and drug development professionals.
Introduction to BB-1701
BB-1701 is an investigational ADC composed of the humanized anti-HER2 monoclonal antibody, trastuzumab, conjugated to the cytotoxic payload eribulin, a microtubule dynamics inhibitor.[1] The two are linked via a cathepsin B-cleavable valine-citrulline linker.[1] A key feature of BB-1701 is its potent bystander effect, enabling it to eliminate neighboring HER2-low or HER2-negative tumor cells, and its capacity to induce immunogenic cell death (ICD), which may stimulate an anti-tumor immune response.[2][3] Preclinical studies have demonstrated its activity in HER2-low and ADC-resistant cancer models.[2][3][4] BB-1701 is currently being evaluated in clinical trials for patients with locally advanced or metastatic HER2-expressing solid tumors, including breast and gastric cancers.[2][5]
Current Standard-of-Care HER2 Therapies
The therapeutic landscape for HER2-positive cancers has evolved significantly with several classes of approved agents:
-
Monoclonal Antibodies: Trastuzumab and pertuzumab are foundational therapies that bind to the HER2 receptor, inhibiting its signaling and mediating antibody-dependent cell-mediated cytotoxicity (ADCC).
-
Antibody-Drug Conjugates (ADCs): Ado-trastuzumab emtansine (T-DM1) and fam-trastuzumab deruxtecan (T-DXd) combine the targeting ability of trastuzumab with potent cytotoxic payloads.
-
Tyrosine Kinase Inhibitors (TKIs): Lapatinib, neratinib, and tucatinib are small molecules that inhibit the intracellular kinase domain of HER2.
Comparative Performance Data
The following tables summarize the performance of BB-1701 and standard-of-care therapies in relevant clinical settings.
Table 1: Performance in HER2-Positive Metastatic Breast Cancer
| Therapy | Trial | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Grade ≥3 Adverse Events |
| BB-1701 | Phase I (NCT04257110) | Heavily pretreated, HER2-expressing solid tumors (including breast cancer) | 70.5% (in 17 breast cancer patients) | Not Reported | Not Reported | Peripheral neuropathy, neutropenia, increased AST/ALT |
| Pertuzumab + Trastuzumab + Docetaxel | CLEOPATRA | First-line HER2+ metastatic breast cancer | 80.2% | 18.7 months | 57.1 months[2] | Neutropenia, febrile neutropenia, diarrhea[6] |
| Ado-trastuzumab emtansine (T-DM1) | EMILIA | Previously treated with trastuzumab and a taxane | 43.6%[3] | 9.6 months[7] | 30.9 months[3] | Thrombocytopenia, increased AST/ALT[8] |
| Fam-trastuzumab deruxtecan (T-DXd) | DESTINY-Breast01 | Heavily pretreated HER2+ metastatic breast cancer | 61.4%[9] | 19.4 months[9] | 24.6 months[9] | Neutropenia, anemia, nausea, interstitial lung disease (ILD) |
Table 2: Performance in HER2-Low Metastatic Breast Cancer
| Therapy | Trial | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Grade ≥3 Adverse Events |
| BB-1701 | Phase I Cohort Expansion | Pretreated HER2-low metastatic breast cancer | 27.8% - 40.0% (across different dose levels) | Not Reported | Not Reported | Peripheral neuropathy |
| Fam-trastuzumab deruxtecan (T-DXd) | DESTINY-Breast04 | Pretreated HER2-low metastatic breast cancer | 50% | 9.9 months[10] | 23.4 months[10] | Neutropenia, anemia, fatigue, ILD[11] |
Table 3: Performance in HER2-Positive Gastric/Gastroesophageal Junction Cancer
| Therapy | Trial | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Grade ≥3 Adverse Events |
| BB-1701 | Phase I (NCT04257110) | Heavily pretreated, HER2-expressing solid tumors (including gastric cancer) | All 5 gastric cancer patients had stable disease | Not Reported | Not Reported | Peripheral neuropathy, neutropenia, increased AST/ALT |
| Trastuzumab + Chemotherapy | ToGA | First-line HER2+ advanced gastric cancer | 47.3%[12] | 6.7 months[13] | 13.8 months[8][14] | Neutropenia, nausea, vomiting |
| Fam-trastuzumab deruxtecan (T-DXd) | DESTINY-Gastric01 | ≥2 prior lines of therapy for HER2+ advanced gastric cancer | 51.3% | 5.6 months | 12.5 months | Neutropenia, anemia, decreased white blood cell count, ILD[15] |
Experimental Protocols
BB-1701 Clinical Trials (Phase I/II)
-
Study Design: Open-label, multicenter, dose-escalation and cohort expansion studies.[4][5][12]
-
Patient Population: Patients with locally advanced or metastatic HER2-expressing solid tumors who have progressed on or are intolerant to standard therapies. HER2 status (positive or low) is confirmed by central laboratory testing (IHC and/or ISH).[5][10][12]
-
Treatment Regimen: BB-1701 administered as an intravenous infusion every 3 weeks at various dose levels (e.g., 1.0, 1.2, 1.4, 1.6 mg/kg).[5]
-
Efficacy Assessment: Tumor response is evaluated every 6 weeks according to RECIST v1.1 criteria.[12]
-
Safety Assessment: Adverse events are monitored and graded according to NCI CTCAE.
CLEOPATRA Trial (Pertuzumab)
-
Study Design: Randomized, double-blind, placebo-controlled, phase III trial.[16]
-
Patient Population: Patients with HER2-positive metastatic breast cancer who had not received prior chemotherapy or biological treatment for their metastatic disease.[14]
-
Treatment Regimen: Intravenous pertuzumab (840 mg loading dose, then 420 mg) or placebo, plus trastuzumab (8 mg/kg loading dose, then 6 mg/kg), and docetaxel (75 mg/m²) administered every 3 weeks.[16]
-
Efficacy Assessment: Primary endpoint was progression-free survival, assessed by an independent review committee. Overall survival was a key secondary endpoint.
-
HER2 Status Determination: HER2 positivity was centrally confirmed.
EMILIA Trial (T-DM1)
-
Study Design: Randomized, open-label, phase III trial.[8]
-
Patient Population: Patients with HER2-positive, unresectable, locally advanced or metastatic breast cancer previously treated with trastuzumab and a taxane.[17]
-
Treatment Regimen: Intravenous T-DM1 (3.6 mg/kg) every 3 weeks or oral capecitabine (1000 mg/m² twice daily for 14 days) plus oral lapatinib (1250 mg daily).[8]
-
Efficacy Assessment: Co-primary endpoints were progression-free survival (by independent review) and overall survival.[8]
-
HER2 Status Determination: HER2 positivity was confirmed by a central laboratory (IHC 3+ or FISH amplification).[8]
DESTINY-Breast04 Trial (T-DXd in HER2-Low)
-
Study Design: Randomized, multicenter, open-label, phase III study.[11][18]
-
Patient Population: Patients with HER2-low (IHC 1+ or IHC 2+/ISH-) unresectable and/or metastatic breast cancer previously treated with 1-2 prior lines of chemotherapy in the metastatic setting.[11]
-
Treatment Regimen: Intravenous T-DXd (5.4 mg/kg) every 3 weeks or physician's choice of chemotherapy (capecitabine, eribulin, gemcitabine, paclitaxel, or nab-paclitaxel).[11]
-
Efficacy Assessment: Primary endpoint was progression-free survival in patients with hormone receptor-positive disease, determined by blinded independent central review.[11]
-
HER2 Status Determination: HER2-low status was centrally confirmed.[11]
ToGA Trial (Trastuzumab in Gastric Cancer)
-
Study Design: Open-label, international, phase III, randomized controlled trial.[1][19]
-
Patient Population: Patients with HER2-positive advanced gastric or gastroesophageal junction cancer.[19]
-
Treatment Regimen: Chemotherapy (capecitabine plus cisplatin or 5-fluorouracil plus cisplatin) every 3 weeks for six cycles, with or without intravenous trastuzumab (8 mg/kg loading dose, then 6 mg/kg) until disease progression.[19]
-
Efficacy Assessment: The primary endpoint was overall survival.[19]
-
HER2 Status Determination: HER2 positivity was determined by immunohistochemistry or fluorescence in-situ hybridization.[19]
DESTINY-Gastric01 Trial (T-DXd in Gastric Cancer)
-
Study Design: Open-label, multicenter, randomized, phase II trial.[15]
-
Patient Population: Patients with HER2-positive advanced gastric or gastroesophageal junction adenocarcinoma that had progressed after at least two previous lines of therapy including trastuzumab.[15]
-
Treatment Regimen: Intravenous T-DXd (6.4 mg/kg) every 3 weeks or physician's choice of chemotherapy (irinotecan or paclitaxel).[15]
-
Efficacy Assessment: The primary endpoint was objective response rate by independent central review.[15]
-
HER2 Status Determination: HER2 positivity was centrally confirmed (IHC 3+ or IHC 2+/ISH+).
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of BB-1701 and trastuzumab on HER2-positive cancer cells.
Experimental Workflow for a Comparative Clinical Trial
Caption: Generalized workflow for a randomized clinical trial comparing BB-1701 to a standard-of-care therapy.
References
- 1. Trastuzumab in combination with chemotherapy versus chemotherapy alone for treatment of HER2-positive advanced gastric or gastro-oesophageal junction cancer (ToGA): a phase 3, open-label, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. T-DM1 as a New Treatment Option for Patients with Metastatic HER2-positive Breast Cancer in Clinical Practice | Anticancer Research [ar.iiarjournals.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. cancernetwork.com [cancernetwork.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. ascopubs.org [ascopubs.org]
- 9. onclive.com [onclive.com]
- 10. UCLA Breast Cancer Trial → BB-1701 in Previously Treated Participants With Human Epidermal Growth Factor Receptor 2 (HER2)-Positive or HER2-low Unresectable or Metastatic Breast Cancer [ucla.clinicaltrials.researcherprofiles.org]
- 11. ascopubs.org [ascopubs.org]
- 12. ascopubs.org [ascopubs.org]
- 13. ascopubs.org [ascopubs.org]
- 14. Pertuzumab, trastuzumab, and docetaxel for HER2-positive metastatic breast cancer (CLEOPATRA study): overall survival results from a randomised, double-blind, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Pertuzumab, trastuzumab, and docetaxel for HER2-positive metastatic breast cancer (CLEOPATRA): end-of-study results from a double-blind, randomised, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Trastuzumab emtansine versus capecitabine plus lapatinib in patients with previously treated HER2-positive advanced breast cancer (EMILIA): a descriptive analysis of final overall survival results from a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ASCO – American Society of Clinical Oncology [asco.org]
- 19. snu.elsevierpure.com [snu.elsevierpure.com]
Safety Operating Guide
Proper Disposal Procedures for MSI-1701: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for a compound uniquely identified as "MSI-1701" was found in a general search. The designation may be an internal code or a less common research name. The following procedures are based on established best practices for the disposal of synthetic peptides and other research-grade chemicals. It is imperative to consult your institution's Environmental Health & Safety (EHS) department for specific guidance and to comply with all local, state, and federal regulations.[1][2] Never begin an activity without a clear plan for waste disposal.
The primary directive for chemical disposal is to prevent harm to personnel and the environment. Research materials such as synthetic peptides should be treated as chemical waste and must not be disposed of in regular trash or poured down the drain.[1][3]
Step 1: Hazard Assessment and Waste Characterization
Before disposal, the first step is to understand the material's properties.
-
Consult the Safety Data Sheet (SDS): If an SDS is available for this compound, Section 13 provides specific disposal considerations. This document is the primary source for hazard information.[1]
-
Identify Hazards: If no SDS is available, characterize the waste based on known properties. Most synthetic peptides, unless otherwise characterized, should be handled as chemical waste. Key hazard characteristics to consider are:
-
Toxicity: Does the compound have known toxic properties?
-
Corrosivity: Is the waste solution highly acidic or basic (pH ≤ 2 or ≥ 12.5)?[2]
-
Reactivity: Is it known to react violently with water or other substances?[2]
-
Ignitability: Does the waste involve flammable solvents with a flash point below 140°F?[2]
-
Step 2: Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[4]
-
Separate Waste Streams: Do not mix different types of chemical waste. For example, halogenated and non-halogenated solvent wastes should be collected separately.[5] Incompatible materials, such as acids and bases, must never be mixed in the same container.[4]
-
Use Appropriate Containers: Waste containers must be chemically compatible with their contents, in good condition, and have secure, leak-proof closures.[5][6] Plastic is often preferred for aqueous waste.[2]
-
Contaminated Materials: All items that have come into contact with this compound, including vials, pipette tips, gloves, and other personal protective equipment (PPE), must be collected as hazardous chemical waste.[1]
| Waste Type | Container Requirement | Key Disposal Considerations |
| Solid Waste (e.g., unused lyophilized powder, contaminated vials, PPE) | Labeled, sealed hazardous waste container.[1] | Do not place in regular or biohazard trash. Ensure container is compatible with contents. |
| Liquid Waste (e.g., reconstituted solutions, experimental residues) | Labeled, sealed, leak-proof hazardous waste container (glass for solvents, plastic for aqueous).[4] | Segregate by chemical compatibility (e.g., acidic, basic, organic solvent). Never pour down the drain.[2][7] |
| Sharps (e.g., contaminated needles or syringes) | Puncture-resistant sharps container clearly labeled as "Hazardous Waste Sharps".[4] | Do not place in standard sharps containers intended for biohazardous waste unless permitted by EHS. |
Step 3: Labeling and Storage
Accurate labeling and proper storage are mandated by regulatory bodies and are essential for safety.
-
Labeling: Every waste container must be clearly labeled with its contents, hazard information, and the date waste accumulation began.[3][4] Your institution's EHS department will provide specific hazardous waste labels.
-
Storage: Store waste containers in a designated and secure Satellite Accumulation Area (SAA) that is at or near the point of generation.[2][6] Keep containers closed at all times, except when adding waste.[2][5] Ensure secondary containment is used to catch any potential leaks.[6]
Step 4: Final Disposal
The final disposal of hazardous chemical waste must be handled by trained professionals.
-
EHS Coordination: Contact your institution's EHS department to arrange for the pickup and disposal of chemical waste.[1] Laboratory personnel should not transport hazardous waste outside of their immediate work area.
-
Documentation: Maintain accurate records of the waste generated, as required by regulations like the Resource Conservation and Recovery Act (RCRA).[6]
Experimental Protocol Example: Neutralization of Acidic Peptide Solution
This protocol is a general example and must be adapted based on the specific concentration and volume of the waste solution. Always perform neutralization within a fume hood while wearing appropriate PPE.
Objective: To neutralize a dilute acidic solution containing a synthetic peptide prior to collection as hazardous chemical waste. Neutralization can reduce the corrosive hazard but does not eliminate the chemical hazard of the peptide itself.
Materials:
-
Acidic peptide waste solution
-
1 M Sodium Hydroxide (NaOH) solution
-
pH indicator strips or calibrated pH meter
-
Appropriate hazardous waste container
-
Stir bar and stir plate
-
Personal Protective Equipment (safety goggles, lab coat, acid-resistant gloves)
Procedure:
-
Place the beaker containing the acidic peptide waste solution inside a larger secondary containment vessel on a stir plate within a certified chemical fume hood.
-
Add a magnetic stir bar and begin gentle stirring.
-
Slowly add 1 M NaOH dropwise to the solution.
-
Periodically pause the addition of base and check the pH of the solution using a pH strip or meter.
-
Continue adding base in small increments until the pH is between 5.5 and 10.5.[7] Be cautious, as the neutralization reaction can be exothermic.
-
Once the desired pH is reached and stable, transfer the neutralized solution into a properly labeled hazardous liquid waste container.
-
Rinse the beaker with a small amount of water and add the rinsate to the waste container to ensure all peptide residue is collected.
-
Seal the waste container and store it in the designated Satellite Accumulation Area.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.
Caption: Fig. 1: Decision workflow for laboratory chemical waste disposal.
References
Navigating the Safe Handling of MSI-1701: A Guide to Personal Protective Equipment and Operational Best Practices
Disclaimer: This document provides essential guidance on personal protective equipment (PPE) and safe handling procedures for potent, powdered antimicrobial compounds. However, a specific Safety Data Sheet (SDS) for MSI-1701 was not publicly available at the time of this writing. The following recommendations are based on general best practices for handling similar chemical substances. It is imperative to obtain and meticulously follow the specific SDS for this compound provided by the manufacturer before any handling, storage, or disposal of this compound.
The safe and effective use of novel compounds like this compound in a research and development setting hinges on a robust understanding and implementation of safety protocols. This guide offers a foundational framework for laboratory personnel to minimize exposure risks and ensure a secure working environment.
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of appropriate PPE is critical and should be tailored to the specific task being performed to prevent inadvertent exposure through inhalation, skin contact, or ingestion. The following table summarizes recommended PPE for various laboratory operations involving a potent powdered agent.
| Task | Recommended Personal Protective Equipment (PPE) |
| Receiving and Unpacking | • Nitrile gloves• Lab coat• Safety glasses with side shields |
| Weighing and Aliquoting (Solid Form) | • Double nitrile gloves• Disposable lab coat or gown• Chemical splash goggles• N95 or higher-rated respirator (if not performed in a certified chemical fume hood) |
| Solution Preparation | • Double nitrile gloves• Chemical-resistant lab coat or apron• Chemical splash goggles and a face shield• Work should be conducted within a certified chemical fume hood |
| Handling of Solutions (In-Vitro/In-Vivo) | • Nitrile gloves• Lab coat• Safety glasses with side shields |
| Spill Cleanup | • Double nitrile gloves• Chemical-resistant disposable gown• Chemical splash goggles and a face shield• N95 or higher-rated respirator |
| Waste Disposal | • Heavy-duty nitrile or butyl rubber gloves• Chemical-resistant lab coat or apron• Safety glasses with side shields |
Note: Always inspect gloves for any signs of damage before use.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will further mitigate risks. The following step-by-step operational plan outlines key considerations at each stage.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (nitrile gloves, lab coat, safety glasses) when unpacking.
-
Verify that the container is properly labeled and sealed.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials as specified in the SDS.
2. Handling and Preparation:
-
Designated Work Area: All work with solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.
-
Pre-weighing Preparation: Before handling the compound, gather all necessary equipment, including spatulas, weigh boats, and appropriately labeled containers.
-
Weighing: Don the appropriate PPE for handling powdered chemicals. Carefully weigh the desired amount of this compound, minimizing the creation of dust.
-
Solution Preparation: In a certified chemical fume hood, slowly add the solvent to the vessel containing the weighed powder. Cap and mix gently until the compound is fully dissolved.
3. Spill and Emergency Procedures:
-
Minor Spills: In the event of a small spill, and while wearing appropriate PPE, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal. Clean the spill area thoroughly.
-
Major Spills: For larger spills, evacuate the area and follow the emergency procedures established by your institution.
-
Exposure: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention.
4. Disposal Plan:
-
All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound in the general trash or down the drain.
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of a potent powdered compound like this compound.
Caption: Workflow for the safe handling of potent powdered compounds.
By adhering to these general safety principles and, most importantly, the specific guidance provided in the manufacturer's SDS for this compound, researchers can create a safe and controlled environment for advancing scientific discovery.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
